molecular formula C30H51NO14 B8103854 Cbz-NH-peg10-CH2cooh

Cbz-NH-peg10-CH2cooh

Cat. No.: B8103854
M. Wt: 649.7 g/mol
InChI Key: CDROVQHMAJTNSO-UHFFFAOYSA-N
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Description

Cbz-NH-peg10-CH2cooh is a useful research compound. Its molecular formula is C30H51NO14 and its molecular weight is 649.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO14/c32-29(33)27-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-30(34)45-26-28-4-2-1-3-5-28/h1-5H,6-27H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROVQHMAJTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Cbz-NH-peg10-CH2cooh in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-NH-peg10-CH2cooh is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of its application in targeted protein degradation. We will explore its role in the synthesis of PROTACs, detail relevant experimental protocols, and present a representative case study of a PROTAC employing a long-chain polyethylene glycol (PEG) linker. This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound and similar linkers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, connected by a 10-unit polyethylene glycol (PEG) chain. The Cbz group provides a stable protecting group for the amine functionality, which can be removed under specific conditions to allow for conjugation. The terminal carboxylic acid is readily available for amide bond formation with an amine-containing molecule. The PEG10 chain imparts hydrophilicity and flexibility to the linker, which are crucial properties for optimizing the efficacy of the resulting PROTAC.

Key Features of this compound:

  • Bifunctionality: Enables the covalent linkage of two distinct molecular entities.

  • Protected Amine: The Cbz group ensures controlled and site-specific reactions.

  • Terminal Carboxylic Acid: Facilitates straightforward conjugation via amide bond formation.

  • PEG10 Spacer: Enhances solubility, provides conformational flexibility, and optimizes the distance between the two ends of the PROTAC.

Role in PROTACs: Bridging the Target and the E3 Ligase

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's success. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI. The this compound linker, with its extended PEG chain, offers several advantages in this context:

  • Optimal Spacing: The 10-unit PEG chain provides a substantial and flexible linker length, which can be crucial for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase without steric hindrance.

  • Improved Physicochemical Properties: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, a common challenge in drug development.

  • Enhanced Cell Permeability: By masking polar functional groups and providing conformational flexibility, PEG linkers can improve the ability of the PROTAC to cross cell membranes.

Quantitative Data Presentation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
BTK Degrader 1 4 PEG units40>95[1]
BTK Degrader 2 8 PEG units10>95[1]
BTK Degrader 3 12 PEG units5>95[1]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

As the data suggests, optimizing the linker length is a critical aspect of PROTAC design, with longer PEG chains often leading to improved degradation potency.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. Below are generalized protocols for the key synthetic and biological evaluation steps.

General Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a target protein ligand containing a free amine to the carboxylic acid terminus of the this compound linker, followed by deprotection of the Cbz group and subsequent coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1: Coupling of Target Ligand to the Linker

  • Dissolve this compound (1.0 eq) and an amine-containing target protein ligand (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Deprotection of the Cbz Group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for 2-8 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Step 3: Coupling of E3 Ligase Ligand to the Linker-Target Ligand Conjugate

  • Dissolve the deprotected product from Step 2 (1.0 eq) and a carboxylic acid-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up and purify the final PROTAC product using similar procedures as described in Step 1.

Western Blotting for Measuring Protein Degradation

This protocol outlines the standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture medium and supplements

  • The PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of a PROTAC in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and biological evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Select Target Ligand, E3 Ligase Ligand, and Linker Step1 Step 1: Couple Target Ligand to this compound Start->Step1 Step2 Step 2: Deprotect the Cbz Group Step1->Step2 Step3 Step 3: Couple E3 Ligase Ligand Step2->Step3 Purification Purification and Characterization Step3->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Synthesized PROTAC Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis: Determine DC50 and Dmax Western_Blot->Data_Analysis Further_Assays Further Assays (e.g., Selectivity, PK/PD) Data_Analysis->Further_Assays

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable tool for researchers engaged in the development of PROTACs. Its well-defined structure, including a long, flexible PEG chain and orthogonal protecting groups, facilitates the rational design and synthesis of potent and selective protein degraders. While specific examples of its use in published literature are currently limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in targeted protein degradation research. The continued exploration of long-chain PEG linkers, such as this compound, is expected to contribute significantly to the advancement of the PROTAC field and the development of novel therapeutics.

References

Technical Guide: Cbz-NH-PEG10-CH2COOH as a Heterobifunctional Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1][2]

This guide provides an in-depth technical overview of Cbz-NH-PEG10-CH2COOH, a polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC development. Its PEG component enhances solubility and can influence cell permeability, while the terminal functional groups—a carboxybenzyl (Cbz)-protected amine and a carboxylic acid—allow for sequential, controlled conjugation to the POI and E3 ligase ligands.

Core Molecular Data

There is some variation in the literature and commercial sources regarding the precise structure of the acid terminus of Cbz-NH-PEG10 linkers. The two most commonly cited variants are presented below. It is crucial for researchers to verify the exact structure from their supplier.

AttributeThis compound (acetic acid terminus)Cbz-NH-PEG10-CH2CH2COOH (propionic acid terminus)
Molecular Formula C30H51NO14C31H53NO14
Molecular Weight 649.72 g/mol 663.76 g/mol
Structure Cbz-NH-(CH2CH2O)10-CH2COOHCbz-NH-(CH2CH2O)10-CH2CH2COOH

Application in PROTAC Synthesis

This compound is primarily employed as a heterobifunctional linker in the modular synthesis of PROTACs. The synthetic strategy typically involves two key steps:

  • Amide Bond Formation: The terminal carboxylic acid of the linker is coupled with an amine-functionalized POI ligand or E3 ligase ligand.

  • Deprotection and Second Amide Coupling: The Cbz protecting group on the amine is removed, and the newly exposed amine is then coupled to the carboxylic acid-functionalized second ligand.

This sequential approach allows for the controlled and directed assembly of the final PROTAC molecule.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of an amide-linked PROTAC using a Cbz-NH-PEG-acid linker. Note: This protocol may require optimization for specific substrates and reaction scales.

Step 1: Amide Coupling of Linker to "Component A" (POI or E3 Ligase Ligand)

This procedure details the coupling of the carboxylic acid end of the this compound linker to an amine-functionalized component.

Reagents and Materials:

  • This compound (1.0 equivalent)

  • Amine-functionalized "Component A" (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized "Component A" in anhydrous DMF.

  • To this solution, add this compound.

  • Add DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Add HATU to the mixture. The solution may change color.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate.

Step 2: Cbz Deprotection

Reagents and Materials:

  • Cbz-protected intermediate from Step 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H2)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Cbz-protected intermediate in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS or TLC (Thin-Layer Chromatography).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Final Amide Coupling to "Component B"

This procedure details the coupling of the newly deprotected amine of the linker-Component A conjugate to a carboxylic acid-functionalized "Component B".

Reagents and Materials:

  • Amine-functionalized Linker-Component A conjugate (1.0 equivalent)

  • Carboxylic acid-functionalized "Component B" (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Follow the procedure outlined in Step 1 , using the product from Step 2 as the amine component and "Component B" as the carboxylic acid component.

  • After workup, purify the final PROTAC molecule by preparative HPLC (High-Performance Liquid Chromatography) to obtain the product with high purity.

  • Characterize the final product by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the modular synthesis of a PROTAC using a this compound linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Second Amide Coupling Linker Cbz-NH-PEG10-COOH Step1_Product Cbz-NH-PEG10-CO-NH-Component A Linker->Step1_Product HATU, DIPEA CompA H2N-Component A (POI or E3 Ligand) CompA->Step1_Product Input_Step2 Cbz-NH-PEG10-CO-NH-Component A Step2_Product H2N-PEG10-CO-NH-Component A Input_Step2->Step2_Product H2, Pd/C Input_Step3 H2N-PEG10-CO-NH-Component A Final_PROTAC Component B-CO-NH-PEG10-CO-NH-Component A Input_Step3->Final_PROTAC HATU, DIPEA CompB HOOC-Component B (E3 or POI Ligand) CompB->Final_PROTAC

Caption: Modular workflow for the synthesis of a PROTAC using a Cbz-protected PEG linker.

References

Introduction: The Critical Role of Linkers in PROTAC Technology

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of action of Cbz-NH-peg10-CH2cooh in PROTACs for researchers, scientists, and drug development professionals.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands.

The linker is not merely a passive spacer but plays a crucial role in the overall efficacy of the PROTAC. It influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. The length, rigidity, and chemical composition of the linker can significantly impact the potency and selectivity of the PROTAC.

This guide focuses on the mechanism of action of a specific type of linker component, This compound . This chemical entity represents a protected amine on one end (Cbz-NH), a 10-unit polyethylene glycol (PEG) chain (peg10), and a carboxylic acid on the other end (-CH2cooh). In PROTAC synthesis, the Cbz protecting group is removed to allow for amide bond formation with an E3 ligase ligand, while the carboxylic acid end is activated to connect to the target protein ligand. The core of this linker's functionality lies in the PEG10 chain.

Mechanism of Action of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their flexibility, hydrophilicity, and ability to influence the physicochemical properties of the final molecule. The mechanism by which a PEG10 linker, derived from a precursor like this compound, contributes to PROTAC action is multifaceted:

  • Ternary Complex Formation and Stability: The primary role of the linker is to bridge the target protein and the E3 ligase, enabling the formation of a productive ternary complex. The flexibility of the PEG chain allows the two ligands to adopt an optimal orientation for ubiquitination. The length of the linker is critical; a linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding modes. A PEG10 linker provides a significant degree of rotational freedom and distance to accommodate various protein-protein interfaces.

  • Physicochemical Properties: PEG linkers are hydrophilic, which can help to mitigate the often high lipophilicity of the two ligands. This can improve the solubility and cell permeability of the PROTAC, although excessive PEG length can sometimes lead to reduced permeability.

  • "Hook Effect": The concentration-dependent activity of PROTACs often exhibits a "hook effect," where the degradation efficiency decreases at very high concentrations. This is because at high concentrations, the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) is favored over the formation of the productive ternary complex. The properties of the linker can influence the concentration at which the hook effect is observed.

Quantitative Data on PROTACs with PEG Linkers

The following table summarizes quantitative data for PROTACs that utilize PEG linkers of varying lengths. This data illustrates how linker composition and length can impact degradation potency (DC50) and maximal degradation (Dmax).

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1 BRD4Pomalidomide (Cereblon)4-unit PEG1.8>95HeLa
PROTAC 2 BRD4Pomalidomide (Cereblon)8-unit PEG0.8>95HeLa
PROTAC 3 BRD4Pomalidomide (Cereblon)12-unit PEG2.5>90HeLa
PROTAC 4 ERRαVH032 (VHL)3-unit PEG25~9022Rv1
PROTAC 5 ERRαVH032 (VHL)4-unit PEG10>9522Rv1

This table is a representative example based on typical findings in PROTAC literature. Specific values can vary significantly based on the target, ligands, and cell type.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are outlines of key experimental protocols.

Synthesis of a PROTAC using a PEG Linker

This protocol describes the general steps for synthesizing a PROTAC using a linker precursor like this compound.

Workflow:

G cluster_0 Step 1: Ligand Preparation cluster_1 Step 2: Linker Modification cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification and Characterization ligand_target Target Protein Ligand with amine handle conjugation2 Amide coupling of activated linker-E3 intermediate to target ligand ligand_target->conjugation2 ligand_e3 E3 Ligase Ligand with carboxylic acid handle conjugation1 Amide coupling of deprotected linker to E3 ligand ligand_e3->conjugation1 linker_start This compound linker_deprotect Deprotection of Cbz group (e.g., H2, Pd/C) linker_start->linker_deprotect linker_deprotect->conjugation1 linker_activated Activation of COOH group (e.g., HATU, DIPEA) linker_activated->conjugation2 conjugation1->linker_activated purification Purification by HPLC conjugation2->purification characterization Characterization by LC-MS and NMR purification->characterization

Caption: General workflow for PROTAC synthesis.

Methodology:

  • Deprotection: The Cbz protecting group of this compound is removed, typically by hydrogenolysis (e.g., H2 gas over a palladium on carbon catalyst), to yield a free amine.

  • First Amide Coupling: The resulting H2N-peg10-CH2cooh is coupled to the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide derivative) using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA.

  • Purification: The intermediate product (E3 ligand-linker) is purified using flash chromatography or preparative HPLC.

  • Second Amide Coupling: The carboxylic acid of the E3 ligand-linker intermediate is activated (e.g., with HATU/DIPEA) and then reacted with an amine handle on the target protein ligand.

  • Final Purification: The final PROTAC product is purified by preparative HPLC to achieve high purity.

  • Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR spectroscopy.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the concentration-dependent degradation of the target protein.

Workflow:

G cell_culture 1. Seed cells in plates and allow to adhere. treatment 2. Treat cells with varying concentrations of PROTAC. cell_culture->treatment incubation 3. Incubate for a defined period (e.g., 18-24h). treatment->incubation lysis 4. Lyse cells and quantify total protein. incubation->lysis sds_page 5. Separate proteins by SDS-PAGE. lysis->sds_page western_blot 6. Transfer to membrane and probe with antibodies. sds_page->western_blot detection 7. Detect target protein and loading control. western_blot->detection analysis 8. Quantify band intensity to determine DC50/Dmax. detection->analysis

Caption: Western blot workflow for PROTAC evaluation.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well or 12-well plates and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18 or 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then probe with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway and PROTAC Mechanism

The following diagram illustrates the general mechanism of action of a PROTAC, which is independent of the specific signaling pathway of the target protein but is the fundamental pathway of PROTAC-mediated degradation.

G cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ub_Chain Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

An In-depth Technical Guide to Cbz-NH-peg10-CH2cooh for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy and physicochemical properties of the PROTAC.

This technical guide focuses on Cbz-NH-peg10-CH2cooh , a bifunctional linker featuring a 10-unit polyethylene glycol (PEG) chain. This guide will delve into the core concepts of PROTACs utilizing such a linker, present hypothetical yet representative quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.

The Role of the this compound Linker in PROTACs

The this compound linker possesses several key features that are advantageous in PROTAC design:

  • Polyethylene Glycol (PEG) Chain: The 10-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule.[1][2] This can improve solubility, a common challenge in PROTAC development, and potentially enhance cell permeability.[1][2] The length of the PEG linker is also a critical parameter, influencing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

  • Carboxybenzyl (Cbz) Protecting Group: The Cbz group serves as a protecting group for the amine, which can be selectively removed during the synthesis of the final PROTAC molecule.

  • Carboxylic Acid Terminus: The carboxylic acid group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow start Start Materials linker This compound start->linker poi_ligand POI Ligand-NH2 start->poi_ligand e3_ligand E3 Ligand-NH2 start->e3_ligand step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) linker->step1 poi_ligand->step1 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) e3_ligand->step3 intermediate Cbz-NH-peg10-CON-POI Ligand step1->intermediate step2 Step 2: Cbz Deprotection (H2, Pd/C) intermediate->step2 deprotected_intermediate H2N-peg10-CON-POI Ligand step2->deprotected_intermediate deprotected_intermediate->step3 final_protac E3 Ligand-NHCO-peg10-CON-POI Ligand (Final PROTAC) step3->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end Western_Blot_Workflow start Cell Culture treatment Treat cells with PROTAC (various concentrations and times) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Target, anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis end Results analysis->end

References

The Strategic Role of the Cbz Protecting Group in PROTAC Linker Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are pivotal in the development of new therapeutic modalities. The linker, which connects the target protein binder and the E3 ligase ligand, is a critical component influencing a PROTAC's efficacy, solubility, and cell permeability. The strategic use of protecting groups is fundamental in the multi-step synthesis of these complex molecules. Among these, the Carboxybenzyl (Cbz or Z) group plays a significant role in protecting amine functionalities within PROTAC linkers, offering stability and the advantage of orthogonal deprotection strategies. This guide provides a comprehensive overview of the application of the Cbz protecting group in PROTAC linker synthesis, complete with experimental protocols and data.

Core Concepts

The Cbz group is a widely used protecting group for amines due to its stability under a variety of conditions and its susceptibility to removal by catalytic hydrogenolysis.[1] In the context of PROTAC synthesis, a Cbz-protected amine on a linker allows for the selective modification of other parts of the molecule. This is particularly crucial when employing an orthogonal protection strategy, for instance, in the presence of an acid-labile tert-Butoxycarbonyl (Boc) group.[2][3] This strategy enables the sequential deprotection and functionalization of different parts of the PROTAC molecule, which is essential for the construction of these intricate bifunctional molecules.[2][3]

Data Presentation

The following table summarizes quantitative data from representative examples of the use of Cbz protecting groups in the synthesis of PROTACs and their precursors.

StepReactionReagents and ConditionsYield (%)Reference
Protection Introduction of Cbz-protected linker via C-H amidationLSF substrate, Cbz-dioxazolone, [Ru(p-cymene)Cl₂]₂, AgSbF₆, (PhO)₂PO₂H, DME, 60 °CNot specified for Cbz, but general yields for this reaction are high
Deprotection Cbz cleavage from a PROTAC precursor via hydrogenolysisCbz-protected compound, 10% Pd/C, H₂Not specified, but this method is generally high-yielding
Orthogonal Deprotection Boc deprotection in the presence of CbzN-Cbz, N-Boc protected compound, CH₂Cl₂, TFA, 0 °C to RTTypically high-yielding (>95%)
Orthogonal Deprotection Cbz deprotection in the presence of BocN-Cbz, N-Boc protected compound, 10% Pd/C, H₂, MeOH, RTTypically high-yielding (>95%)

Experimental Protocols

Introduction of a Cbz-Protected Linker via Ruthenium-Catalyzed C-H Amidation

This protocol describes a late-stage functionalization method to introduce a Cbz-protected amino-alkyl linker onto a protein of interest (POI) ligand.

Materials:

  • LSF (Late-Stage Functionalization) substrate (POI ligand)

  • Cbz-containing dioxazolone reagent

  • [Ru(p-cymene)Cl₂]₂

  • Silver(I) hexafluorostibate(V) (AgSbF₆)

  • Diphenyl hydrogen phosphate ((PhO)₂PO₂H)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • In a glovebox, to an oven-dried microwave vial, add the LSF substrate (0.25 mmol, 1.0 equiv), the Cbz-dioxazolone reagent (0.28 mmol, 1.1 equiv), and diphenyl hydrogen phosphate (18.8 mg, 0.08 mmol, 30 mol%).

  • Add [Ru(p-cymene)Cl₂]₂ (7.65 mg, 0.01 mmol, 5 mol%) and AgSbF₆ (17.2 mg, 0.05 mmol, 20 mol%).

  • Add anhydrous DME (2.5 mL, 0.1 M).

  • Seal the vial, remove it from the glovebox, and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and purify the product by flash chromatography on silica gel.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is for the removal of the Cbz protecting group from an amine, a common step in PROTAC synthesis to reveal a reactive amine for subsequent coupling.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Orthogonal Deprotection of a Boc Group in the Presence of a Cbz Group

This protocol allows for the selective removal of an acid-labile Boc group while the Cbz group remains intact.

Materials:

  • N-Cbz, N-Boc protected compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Cbz, N-Boc protected compound in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by an appropriate method, such as chromatography or crystallization, to yield the Cbz-protected, Boc-deprotected compound.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Linker_Start Bifunctional Linker Precursor Cbz_Protect Cbz Protection of Amine Group Linker_Start->Cbz_Protect Cbz-Cl, Base Couple_POI Couple Cbz-Linker to POI Ligand Cbz_Protect->Couple_POI POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Couple_POI E3_Ligand E3 Ligase Ligand Couple_E3 Couple to E3 Ligase Ligand E3_Ligand->Couple_E3 Cbz_Deprotect Cbz Deprotection (Hydrogenolysis) Couple_POI->Cbz_Deprotect H₂, Pd/C Cbz_Deprotect->Couple_E3 Final_PROTAC Final PROTAC Couple_E3->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis utilizing a Cbz-protected linker.

Estrogen_Receptor_Signaling ER Estrogen Receptor (ERα) Proteasome Proteasome ER->Proteasome Targeted by Gene_Expression ER-Mediated Gene Expression ER->Gene_Expression Promotes Transcription Estrogen Estrogen Estrogen->ER Binds and Activates PROTAC ER-Targeting PROTAC (e.g., ARV-471) PROTAC->ER Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3_Ligase->ER Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degradation ERα Degradation Proteasome->Degradation Mediates Degradation->Gene_Expression Blocks Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Signaling pathway of Estrogen Receptor and its degradation by a PROTAC.

References

The Architect of Degradation: A Technical Guide to Cbz-NH-PEG10-CH2COOH in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of Cbz-NH-PEG10-CH2COOH, a heterobifunctional linker pivotal in the discovery and development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, chemists, and drug development professionals, this document details the linker's role, a representative synthesis, and its application in the creation of potent protein degraders, exemplified by the well-characterized BET degrader, ARV-771.

Introduction: The Role of the Linker in Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are at the forefront of this revolution, acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability. This compound is a widely employed polyethylene glycol (PEG)-based linker. Its structure comprises:

  • A Carboxybenzyl (Cbz) protecting group on a terminal amine, allowing for controlled, sequential synthesis.

  • A 10-unit polyethylene glycol (PEG10) chain, which enhances aqueous solubility, improves cell permeability, and provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase.

  • A terminal carboxymethyl (CH2COOH) group, providing a reactive handle for conjugation to the target protein ligand.

Core Concepts and Signaling Pathway

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex. The PEG linker, such as that derived from this compound, is central to this process.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (e.g., ARV-771) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-Mediated Protein Degradation Pathway

Synthesis and Development Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound is a multi-step process. It involves the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker. The Cbz group provides orthogonal protection of the amine, which is typically coupled to the E3 ligase ligand after the target protein ligand has been attached to the carboxylic acid end.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Linker This compound (Bifunctional Linker) Intermediate1 POI Ligand-Linker Intermediate Linker->Intermediate1 POI_Ligand Protein of Interest (POI) Ligand (e.g., JQ1 derivative) POI_Ligand->Intermediate1 Amide Coupling (EDC, HOBt) E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) Final_PROTAC Final PROTAC (e.g., ARV-771) E3_Ligand->Final_PROTAC Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Cbz Deprotection (e.g., H2, Pd/C) Intermediate2->Final_PROTAC Amide Coupling

General PROTAC Synthesis Workflow

Quantitative Data Summary: The Case of ARV-771

ARV-771 is a potent, in vivo active PROTAC that degrades the Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4.[1] It comprises a BET-binding moiety derived from the inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and a PEG-based linker.[1] The biological activity of ARV-771 highlights the effectiveness of this molecular architecture.

Table 1: Biological Activity of ARV-771

ParameterTarget Protein(s)Cell LineValueReference
DC50 BRD2/3/422Rv1 (Prostate Cancer)< 5 nM[1][2]
Binding Affinity (Kd) BRD2 (BD1)Cell-free assay34 nM[3]
BRD2 (BD2)Cell-free assay4.7 nM
BRD3 (BD1)Cell-free assay8.3 nM
BRD3 (BD2)Cell-free assay7.6 nM
BRD4 (BD1)Cell-free assay9.6 nM
BRD4 (BD2)Cell-free assay7.6 nM
In Vivo Efficacy BRD4 Degradation22Rv1 Xenograft Tumors37% downregulation

Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize PROTACs like those synthesized using this compound.

Representative PROTAC Synthesis (ARV-771 Analogue)

This protocol outlines the key chemical steps for synthesizing a BRD4-targeting PROTAC.

  • Step 1: Coupling of POI Ligand to Linker:

    • To a solution of a suitable JQ1 derivative (containing a reactive amine or hydroxyl group) (1.0 eq) in anhydrous Dimethylformamide (DMF), add a coupling agent such as EDC (1.5 eq) and HOBt (1.5 eq).

    • Add this compound (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 16-24 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, extract the product using an organic solvent (e.g., ethyl acetate) and wash with brine. Purify the intermediate by column chromatography.

  • Step 2: Cbz Deprotection:

    • Dissolve the purified intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

    • Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate.

  • Step 3: Coupling of E3 Ligase Ligand:

    • Dissolve the VHL ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product using preparative HPLC to yield the desired compound.

Western Blot for Determination of DC50

This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., 22Rv1 for a BRD4 degrader) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each lane.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Conclusion

The this compound linker is a cornerstone in the rational design of PROTACs. Its well-defined structure provides a versatile platform for synthesizing potent and selective protein degraders. The balance of a stable protecting group, a solubilizing and flexible PEG chain, and a reactive handle makes it an invaluable tool for drug discovery. As exemplified by the development of potent molecules like ARV-771, the strategic use of such linkers is crucial for advancing the field of targeted protein degradation and developing next-generation therapeutics.

References

An In-depth Technical Guide on the Application of Cbz-NH-peg10-CH2cooh in Exploratory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the bifunctional linker, Cbz-NH-peg10-CH2cooh, in the exploratory studies of Proteolysis Targeting Chimeras (PROTACs). While specific studies detailing the direct use of this exact linker are not publicly available, this document outlines the established methodologies and experimental frameworks where such a linker would be integral. The information presented is based on established principles of PROTAC development and serves as a guide for researchers utilizing similar chemical tools.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

The this compound is a polyethylene glycol (PEG)-based PROTAC linker. Its key features include:

  • Cbz-NH (Carboxybenzyl protected amine): A protecting group for the amine, which can be deprotected to allow for conjugation to a ligand.

  • peg10 (10-unit polyethylene glycol): A flexible and hydrophilic spacer that provides the necessary length and spatial orientation for the two ligands to bind their respective proteins. The PEG nature can also improve solubility and pharmacokinetic properties.

  • CH2cooh (Carboxylic acid): A functional group that can be activated to form an amide bond with a ligand, typically the E3 ligase ligand.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC using a linker like this compound follows a structured workflow from chemical synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound D PROTAC Assembly A->D B Target Protein Ligand B->D C E3 Ligase Ligand C->D E In vitro Binding Assays D->E Purified PROTAC F Cell-based Degradation Assays E->F G Downstream Functional Assays F->G H In vivo Studies G->H

Caption: A generalized workflow for the development of a PROTAC, from synthesis to in vivo testing.

Signaling Pathway: PROTAC Mechanism of Action

The primary function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Methodological & Application

Application Notes and Protocols for the Bioconjugation of Cbz-NH-PEG10-CH2COOH to a Warhead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the bioconjugation of the bifunctional linker, Cbz-NH-PEG10-CH2COOH, to an amine-containing warhead. The protocols detailed herein are particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this linker can be used to connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.[1][2] The inclusion of a discrete 10-unit polyethylene glycol (PEG) chain enhances the hydrophilicity of the final conjugate, which can improve solubility, cell permeability, and pharmacokinetic properties.[3][4][5]

The primary conjugation strategy discussed involves the activation of the terminal carboxylic acid on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated linker is then reacted with a primary or secondary amine on the warhead to form a stable amide bond.

Overview of the Conjugation Strategy

The bioconjugation process is a two-step procedure:

  • Activation of this compound: The carboxylic acid moiety of the linker is activated with EDC and NHS to create an amine-reactive NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-6.0).

  • Conjugation to the Amine-Containing Warhead: The NHS-activated linker is then reacted with the amine group on the warhead molecule. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.0).

This methodology allows for a controlled and efficient conjugation process, minimizing the formation of side products.

Experimental Workflow

The overall experimental workflow for the bioconjugation of this compound to an amine-containing warhead is depicted below. This process includes the activation of the linker, conjugation to the warhead, purification of the conjugate, and subsequent characterization.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization Linker This compound Activation NHS Ester Formation (Room Temp, 1-2h) Linker->Activation Reagents EDC, NHS in Anhydrous DMF Reagents->Activation Activated_Linker Cbz-NH-PEG10-CH2CO-NHS Activation->Activated_Linker Conjugation Amide Bond Formation (Room Temp, 2-4h) Activated_Linker->Conjugation Warhead Amine-Containing Warhead Warhead->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Pure_Product Purified Conjugate Purification->Pure_Product Characterization LC-MS, NMR Pure_Product->Characterization Final_Data Structural Confirmation & Purity Assessment Characterization->Final_Data

Experimental workflow for the conjugation of this compound to a warhead.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • This compound

  • Amine-containing warhead

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • 0.1 M MES buffer (pH 5.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase HPLC system

  • LC-MS system

  • NMR spectrometer

3.2. Protocol for Activation of this compound (Formation of NHS Ester)

This protocol is for a typical small-scale reaction. Reagent amounts can be scaled as needed.

  • Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 100 mg/mL.

  • In a separate vial, dissolve NHS (1.5 equivalents) in anhydrous DMF.

  • In another separate vial, dissolve EDC-HCl (1.5 equivalents) in anhydrous DMF.

  • To the solution of this compound, add the NHS solution, followed by the EDC-HCl solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the NHS ester. The activated linker is typically used immediately in the next step without isolation.

3.3. Protocol for Conjugation of Activated Linker to Amine-Containing Warhead

  • Dissolve the amine-containing warhead (1.2 equivalents) in anhydrous DMF.

  • To this solution, add the freshly prepared solution of activated Cbz-NH-PEG10-CH2CO-NHS from step 3.2.

  • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate and the consumption of the starting materials.

3.4. Purification of the Final Conjugate

  • Upon completion of the reaction, dilute the reaction mixture with an appropriate solvent (e.g., DMSO or mobile phase).

  • Purify the crude product by reverse-phase HPLC using a suitable column (e.g., C18) and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Collect the fractions containing the pure product.

  • Lyophilize the pure fractions to obtain the final conjugate as a solid.

3.5. Characterization of the Final Conjugate

  • LC-MS Analysis: Confirm the molecular weight of the purified conjugate. This analysis also provides information on the purity of the sample.

  • NMR Spectroscopy: Perform ¹H and ¹³C NMR to confirm the structure of the final conjugate and ensure that the conjugation has occurred at the intended position.

Quantitative Data Presentation

The following tables provide examples of the type of quantitative data that should be collected and organized during the synthesis and characterization of the bioconjugate.

Table 1: Summary of Reaction Conditions and Yield

ParameterValue
Scale of Reaction50 mg of Linker
Linker:Warhead Molar Ratio1 : 1.2
EDC:Linker Molar Ratio1.5 : 1
NHS:Linker Molar Ratio1.5 : 1
Reaction Time (Activation)1.5 hours
Reaction Time (Conjugation)3 hours
Purification MethodReverse-Phase HPLC
Yield of Purified Conjugate65%

Table 2: Characterization Data of the Purified Conjugate

Analytical MethodParameterResult
LC-MS Purity>98% (at 254 nm)
Expected Mass [M+H]⁺Calculated Value
Observed Mass [M+H]⁺Observed Value
¹H NMR Key Diagnostic PeaksConsistent with proposed structure
¹³C NMR Key Diagnostic PeaksConsistent with proposed structure

Application in PROTAC Technology and Signaling Pathway

The this compound linker is well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. PROTACs function by inducing the ubiquitination and subsequent degradation of the target protein through the cell's own ubiquitin-proteasome system.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • The E3 ligase then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.

  • A polyubiquitin chain is formed on the target protein.

  • The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is released and can participate in another cycle of degradation.

G cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Complex Formation Ternary_Complex Target:PROTAC:E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC PROTAC PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition & Degradation

Signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Activation Efficiency Inactive EDC (hydrolyzed)Use fresh, anhydrous EDC. Store EDC desiccated at -20°C.
Incorrect pH for activationEnsure the activation reaction is performed in a buffer with a pH of 4.5-6.0.
Low Conjugation Yield Hydrolysis of NHS esterUse the activated linker immediately. Avoid aqueous conditions until the conjugation step.
Steric hindrance on the warheadIncrease reaction time or temperature. Consider a longer PEG linker.
Competing side reactionsEnsure the warhead is free of other nucleophiles.
Multiple Products Observed Reaction with other functional groupsIf the warhead has multiple amine groups, consider using protecting groups.
Difficulty in Purification Similar polarity of product and starting materialsOptimize the HPLC gradient to improve separation. Consider alternative chromatography techniques like ion exchange if applicable.

These application notes and protocols provide a robust framework for the successful bioconjugation of this compound to an amine-containing warhead. Adherence to these guidelines, coupled with careful monitoring and characterization, will facilitate the efficient synthesis of well-defined bioconjugates for various research and drug development applications.

References

Application Notes and Protocols for Coupling Cbz-NH-peg10-CH2COOH to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[][2] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule. Cbz-NH-peg10-CH2COOH is a commonly employed polyethylene glycol (PEG)-based linker. The terminal carboxylic acid group allows for straightforward coupling to a functional group, typically an amine, on the E3 ligase ligand. This document provides detailed protocols for the chemical coupling of this compound to an amine-functionalized E3 ligase ligand, a crucial step in the synthesis of potent PROTAC degraders.

E3 Ligase Ligands

While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands. The most prominent E3 ligases recruited by PROTACs include Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and murine double minute 2 (MDM2). Ligands for these E3 ligases, such as thalidomide and its derivatives (pomalidomide, lenalidomide) for CRBN, and hypoxia-inducible factor 1-alpha (HIF-1α) mimetics for VHL, often possess a primary or secondary amine that serves as a convenient attachment point for the linker.

Chemical Coupling Strategy

The coupling of the carboxylic acid of this compound to a primary or secondary amine on an E3 ligase ligand is a standard amide bond formation. This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents used in PROTAC synthesis include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often in the presence of an additive such as HOBt (1-Hydroxybenzotriazole) to improve efficiency and minimize side reactions like racemization.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound to an amine-containing E3 ligase ligand using HATU as the coupling reagent and a tertiary amine base such as diisopropylethylamine (DIPEA).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add the amine-functionalized E3 ligase ligand (1.0-1.2 eq).

  • In a separate vial, dissolve HATU (1.1-1.3 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Finally, add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired Cbz-NH-peg10-E3 ligase ligand conjugate.

Data Presentation
ReagentMolar EquivalentsPurpose
This compound1.0Linker with carboxylic acid functional group
E3 Ligase Ligand (amine)1.0 - 1.2E3 ligase recruiting moiety with amine handle
HATU1.1 - 1.3Peptide coupling reagent (activates COOH)
DIPEA2.0 - 3.0Tertiary amine base
Anhydrous DMF-Aprotic polar solvent

Typical yields for this type of coupling reaction can range from 50% to 80%, depending on the specific E3 ligase ligand and purification.

Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow Diagram

Coupling_Workflow A 1. Dissolve this compound and E3 Ligand in DMF B 2. Add HATU and DIPEA A->B C 3. Stir at Room Temperature (4-12 hours) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Workup (Extraction & Washes) D->E Complete F 6. Drying and Concentration E->F G 7. Flash Column Chromatography F->G H 8. Characterization of Pure Product G->H

Caption: Workflow for coupling this compound to an E3 ligase ligand.

Chemical Reaction Diagram

Caption: General reaction scheme for amide bond formation.

References

Application Notes and Protocols for Cbz-NH-peg10-CH2cooh in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cbz-NH-peg10-CH2cooh, a heterobifunctional linker, predominantly in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed protocols for the synthesis, purification, and characterization of PROTACs utilizing this linker, as well as methods for evaluating their biological activity.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule. Its structure comprises a carboxybenzyl (Cbz) protected amine group at one terminus and a carboxylic acid at the other, connected by a 10-unit PEG chain. This linker is primarily employed in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The general structure of a PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and evaluation of PROTACs using a this compound linker. Please note that these values are representative and can vary depending on the specific ligands and reaction conditions.

Table 1: Synthesis and Purity of a Representative PROTAC

StepProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (LC-MS) (%)
1Ligand A-Linker IntermediateThis compoundLigand A-NH2, HATU, DIPEADMF475>95
2Deprotected IntermediateLigand A-Linker IntermediateH2, Pd/CMethanol298>98
3Final PROTACDeprotected IntermediateLigand B-COOH, HATU, DIPEADMF465>99

Table 2: Biological Activity of a Representative PROTAC

Target ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
BRD4HeLa509224
BTKRamos858848
ARLNCaP1208524

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the steps for a two-step synthesis of a PROTAC, starting with the conjugation of the first ligand (Ligand A, containing a primary or secondary amine) to the carboxylic acid terminus of the this compound linker, followed by deprotection of the Cbz group and subsequent conjugation to the second ligand (Ligand B, containing a carboxylic acid).

Materials:

  • This compound

  • Ligand A with an amine functional group (e.g., a ligand for an E3 ligase)

  • Ligand B with a carboxylic acid functional group (e.g., a ligand for the target protein)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

Step 1: Coupling of Ligand A to the Linker

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add Ligand A-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Cbz-protected Ligand A-linker intermediate.

Step 2: Deprotection of the Cbz Group

  • Dissolve the Cbz-protected Ligand A-linker intermediate in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate, which is often used in the next step without further purification.

Step 3: Coupling of Ligand B to the Deprotected Intermediate

  • Under an inert atmosphere, dissolve the deprotected amine intermediate (1.0 eq) and Ligand B-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Characterization of the Synthesized PROTAC

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

  • The mass spectrometer will determine the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. The purity is determined by the peak area at a specific wavelength (e.g., 254 nm).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra to confirm the structure of the final PROTAC molecule. The spectra should be consistent with the expected structure, showing characteristic peaks for both ligands and the PEG linker.

Protocol 3: Evaluation of PROTAC-mediated Protein Degradation

A. Cell Culture and Treatment

  • Culture the desired cell line in appropriate media and conditions until they reach 70-80% confluency.

  • Prepare a stock solution of the PROTAC in DMSO.

  • Treat the cells with serial dilutions of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO only).

B. Western Blotting

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Ligand A-Linker-Ligand B) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC molecule.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound + Ligand A-NH2 step1 Amide Coupling (HATU, DIPEA) start->step1 intermediate1 Cbz-Protected Intermediate step1->intermediate1 step2 Cbz Deprotection (H2, Pd/C) intermediate1->step2 intermediate2 Amine Intermediate step2->intermediate2 step3 Amide Coupling (HATU, DIPEA) + Ligand B-COOH intermediate2->step3 final_protac Crude PROTAC step3->final_protac purification Preparative HPLC final_protac->purification pure_protac Pure PROTAC purification->pure_protac characterization LC-MS & NMR Analysis pure_protac->characterization cell_treatment Cell Treatment pure_protac->cell_treatment western_blot Western Blot cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes and Protocols for Cbz-NH-PEG10-CH2COOH in Kinase Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] This tripartite assembly induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. The length, composition, and rigidity of the linker are crucial for optimal ternary complex formation. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to improve solubility and cell permeability. Approximately 54% of reported PROTACs utilize PEG linkers.

This document provides detailed application notes and protocols for the use of Cbz-NH-PEG10-CH2COOH , a PEG-based linker, in the development of PROTACs for kinase degradation.

This compound: A Versatile Linker for Kinase-Targeting PROTACs

This compound is a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine at one end and a carboxylic acid at the other, connected by a 10-unit polyethylene glycol chain. This structure offers several advantages for PROTAC synthesis:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.

  • Optimal Length: The 10-unit PEG chain provides a significant length, which can be crucial for bridging a kinase and an E3 ligase to form a productive ternary complex. Studies have shown that longer linkers can be beneficial for potent degradation of certain kinases, such as Bruton's tyrosine kinase (BTK).

  • Bifunctional Handles: The terminal carboxylic acid and the Cbz-protected amine allow for versatile and stepwise conjugation to a kinase ligand and an E3 ligase ligand, respectively. The Cbz group can be deprotected under specific conditions to reveal a primary amine for subsequent coupling reactions.

Signaling Pathway: PROTAC-Mediated Kinase Degradation

The fundamental mechanism of a kinase-targeting PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC Kinase-Targeting PROTAC (with this compound linker) POI Target Kinase (POI) PROTAC->POI Binds to Kinase Ligand E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3 Binds to E3 Ligase Ligand Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated Target Kinase Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action for Kinase Degradation

Quantitative Data on Kinase Degraders with PEG Linkers

The following table summarizes representative data for kinase-targeting PROTACs that utilize PEG linkers, illustrating the impact of linker length on degradation potency. While specific data for this compound is not publicly available in comparative studies, this data provides a strong rationale for its use.

Target KinaseE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BTKPomalidomide (CRBN)2 PEG units>1000<20Ramos
BTKPomalidomide (CRBN)4 PEG units40>95Ramos
BTKPomalidomide (CRBN)5 PEG units4>95Ramos
BTKPomalidomide (CRBN)7 PEG units1>95Ramos
EGFRPomalidomide (CRBN)Alkyl linker11-25>90HCC827, H3255
EGFRPomalidomide (CRBN)PEG linkerLess effective-HCC827, H3255

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a kinase inhibitor (containing a suitable amine handle) and an E3 ligase ligand (e.g., pomalidomide, containing a hydroxyl group for esterification or an amine for amidation) to the this compound linker.

Materials:

  • This compound

  • Kinase inhibitor with a primary or secondary amine

  • E3 ligase ligand (e.g., pomalidomide)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Reverse-phase HPLC for purification

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling with Kinase Inhibitor cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Amide Coupling with E3 Ligase Ligand A This compound + Kinase Inhibitor-NH2 B Add HATU, DIPEA in DMF A->B C Stir at room temperature B->C D Work-up and Purification C->D E Intermediate 1: Cbz-NH-PEG10-CO-Kinase Inhibitor D->E F Intermediate 1 E->F G Add Pd/C, H2 in MeOH F->G H Stir at room temperature G->H I Filter and concentrate H->I J Intermediate 2: NH2-PEG10-CO-Kinase Inhibitor I->J K Intermediate 2 + E3 Ligase Ligand-COOH J->K L Add HATU, DIPEA in DMF K->L M Stir at room temperature L->M N Work-up and Purification (HPLC) M->N O Final PROTAC: E3 Ligand-CO-NH-PEG10-CO-Kinase Inhibitor N->O

General Synthesis Workflow for a Kinase-Targeting PROTAC

Procedure:

  • Amide Coupling of Kinase Inhibitor to the Linker: a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add the kinase inhibitor with an amine handle (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate.

  • Cbz Deprotection: a. Dissolve the intermediate from step 1 in methanol. b. Add 10% Pd/C (catalytic amount). c. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours, monitoring by LC-MS. d. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Amide Coupling of E3 Ligase Ligand: a. Dissolve the deprotected amine intermediate from step 2 in anhydrous DMF. b. Add the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative) (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC directly by reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Western Blot for Kinase Degradation

This protocol details how to assess the degradation of a target kinase in cultured cells after treatment with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target kinase (e.g., Ramos cells for BTK)

  • Synthesized kinase-targeting PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight (for adherent cells) or reach the desired density (for suspension cells). b. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer containing inhibitors and incubate on ice for 30 minutes. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Western Blotting: a. Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the target kinase overnight at 4°C. d. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using an ECL substrate and an imaging system. f. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target kinase band intensity to the loading control. c. Calculate the percentage of kinase degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC-induced kinase degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Materials from Protocol 2

  • MG132 (proteasome inhibitor)

  • Protein A/G magnetic beads

  • Primary antibody against the target kinase for immunoprecipitation

  • Primary antibody against ubiquitin

  • Non-denaturing lysis buffer

Procedure:

  • Cell Treatment: a. Treat cells with the PROTAC at a concentration around its DC50, a vehicle control, and the PROTAC in combination with MG132 (10 µM, pre-treated for 2 hours) for a shorter duration (e.g., 4-8 hours).

  • Immunoprecipitation: a. Lyse the cells in a non-denaturing lysis buffer. b. Pre-clear the lysates with protein A/G beads. c. Incubate the lysates with an antibody against the target kinase overnight at 4°C to form antibody-antigen complexes. d. Add protein A/G beads to pull down the complexes. e. Wash the beads several times to remove non-specific binding.

  • Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. b. Perform Western blotting as described in Protocol 2, but probe the membrane with a primary antibody against ubiquitin. c. A smear of high-molecular-weight bands in the PROTAC-treated lane (which is enhanced with MG132) indicates polyubiquitination of the target kinase.

Protocol 4: Cell Viability Assay

This protocol assesses the downstream functional consequence of kinase degradation on cell proliferation.

Materials:

  • Cancer cell line

  • 96-well plates (opaque-walled for luminescence-based assays)

  • Synthesized kinase-targeting PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Workflow Diagram:

Viability_Assay_Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat with serial dilutions of PROTAC B->C D Incubate for 48-72 hours C->D E Add cell viability reagent (e.g., CellTiter-Glo®) D->E F Incubate as per manufacturer's protocol E->F G Measure signal (luminescence or absorbance) F->G H Calculate cell viability and determine IC50 G->H

General Workflow for a Cell Viability Assay

Procedure:

  • Cell Seeding: a. Seed cells at an appropriate density in a 96-well plate and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of the PROTAC in culture medium. b. Treat the cells with the diluted PROTAC and a vehicle control.

  • Incubation: a. Incubate the plate for 48-72 hours at 37°C.

  • Signal Detection: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow the signal to stabilize. c. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).

Conclusion

This compound is a valuable tool for the synthesis of PROTACs targeting kinases for degradation. Its hydrophilic PEG10 chain offers a favorable length and improved physicochemical properties, which are critical for developing potent and effective protein degraders. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel kinase-targeting PROTACs, from initial chemical synthesis to cellular characterization of protein degradation and functional outcomes. The provided diagrams and data tables serve as a useful reference for experimental design and data interpretation in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of Cbz-NH-PEG10-CH2CO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the activation of Cbz-NH-PEG10-CH2COOH to its corresponding N-hydroxysuccinimide (NHS) ester. This reaction is a critical step in bioconjugation and drug delivery, enabling the covalent attachment of the PEGylated molecule to primary amine groups on proteins, peptides, antibodies, or other amine-containing molecules. The resulting Cbz-NH-PEG10-CH2CO-NHS is an amine-reactive building block used to introduce a discrete-length polyethylene glycol (PEG) spacer, which can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.

The protocol herein describes the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for the efficient conversion of the terminal carboxylic acid to an NHS ester. This two-step, one-pot reaction proceeds through the formation of an unstable O-acylisourea intermediate, which is then converted to a more stable and amine-reactive NHS ester.[1]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Commercially availableStore at -20°C, desiccated.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)≥98%Sigma-AldrichStore at -20°C, desiccated. Equilibrate to room temperature before use.
N-hydroxysuccinimide (NHS)≥98%Sigma-AldrichStore at room temperature, desiccated.
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-AldrichUse a dry, amine-free solvent.
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichUse a dry, amine-free solvent.
Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichOptional, as a base.
Diethyl etherReagentFisher ScientificFor precipitation/washing.
Deuterated chloroform (CDCl3)NMR gradeCambridge Isotope LaboratoriesFor NMR analysis.
Argon or Nitrogen gasHigh purityFor creating an inert atmosphere.
Magnetic stirrer and stir bars
Round-bottom flasks and glasswareMust be oven-dried before use.
Syringes and needlesFor transfer of anhydrous solvents and reagents.
Rotary evaporator
High-vacuum pump
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
NMR Spectrometer400 MHz or higherFor product characterization.
Mass Spectrometer (LC-MS or MALDI-TOF)For product characterization.

Experimental Protocols

Protocol 1: Synthesis of Cbz-NH-PEG10-CH2CO-NHS Ester

This protocol details the activation of the carboxylic acid terminus of this compound to an NHS ester in an organic solvent.

1. Reagent Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Equilibrate EDC and this compound to room temperature before opening to prevent moisture condensation.

2. Reaction Setup:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.

  • To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents).

  • Stir the mixture at room temperature until the NHS is fully dissolved.

3. Activation Reaction:

  • In a separate vial, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM.

  • Add the EDC solution dropwise to the this compound and NHS mixture over 5-10 minutes.

  • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[2][3]

4. Reaction Work-up and Purification:

  • Upon completion, the reaction mixture may contain a white precipitate of dicyclohexylurea (DCU) if DCC is used, or water-soluble urea byproducts if EDC is used. If a precipitate is formed, filter the reaction mixture.

  • Wash the filtrate sequentially with a 5% aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by precipitation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under high vacuum. For higher purity, column chromatography on silica gel may be employed, though it can be challenging for PEGylated compounds.[4]

5. Product Characterization and Storage:

  • Characterize the final product, Cbz-NH-PEG10-CH2CO-NHS, by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

  • The activated NHS ester is sensitive to moisture and should be stored under an inert atmosphere at -20°C.[5] It is recommended to use the NHS ester immediately after preparation for the best results in subsequent conjugation reactions.

Quantitative Data Summary
ParameterValue/RangeReference/Notes
Stoichiometry
This compound1.0 eq
EDC1.2 - 2.0 eqA slight excess is used to drive the reaction to completion.
NHS1.2 - 2.0 eqA slight excess is used to trap the O-acylisourea intermediate.
Reaction Conditions
SolventAnhydrous DCM or DMFAmine-free solvents are crucial.
TemperatureRoom Temperature (20-25°C)
Reaction Time4 - 12 hoursMonitor by TLC or LC-MS for completion.
AtmosphereInert (Argon or Nitrogen)To prevent hydrolysis of the NHS ester.
Purification
MethodPrecipitation from diethyl ether or silica gel chromatographyChromatography of PEG compounds can be challenging.
Expected Yield 70-90%Yields can vary based on reaction scale and purification method.

Visualizations

Reaction Workflow

G Figure 1. Workflow for the Synthesis of Cbz-NH-PEG10-CH2CO-NHS Ester cluster_0 Preparation cluster_1 Activation cluster_2 Work-up & Purification cluster_3 Final Product A Dissolve this compound and NHS in Anhydrous DCM B Add EDC Solution Dropwise A->B Initiate Activation C Stir at Room Temperature (4-12 hours) B->C Reaction Progress D Reaction Work-up (Aqueous Wash) C->D Reaction Completion E Dry and Concentrate D->E F Purify by Precipitation or Chromatography E->F G Cbz-NH-PEG10-CH2CO-NHS Ester F->G Isolated Product

Caption: Workflow for the Synthesis of Cbz-NH-PEG10-CH2CO-NHS Ester.

Logical Relationship of Reagents

G Figure 2. Reagent Roles in NHS Ester Formation cluster_reactants Reactants cluster_reagents Activating Agents cluster_intermediates Intermediates cluster_products Product CarboxylicAcid This compound O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea reacts with EDC EDC EDC->O_Acylisourea forms NHS NHS NHSEster Cbz-NH-PEG10-CH2CO-NHS NHS->NHSEster forms O_Acylisourea->NHSEster reacts with

Caption: Reagent Roles in NHS Ester Formation.

References

Application Notes and Protocols for Cbz-NH-peg10-CH2cooh in CRBN-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The Cbz-NH-peg10-CH2cooh is a flexible, polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its 10-unit PEG chain provides sufficient length and flexibility to facilitate the formation of a stable ternary complex between the POI and the Cereblon (CRBN) E3 ligase, a crucial step in the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The Cbz protecting group on the amine allows for controlled, directional synthesis, while the terminal carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the CRBN ligand.

These application notes provide a comprehensive overview of the use of this compound in the development of CRBN-based PROTACs, including synthetic strategies, detailed experimental protocols for their characterization, and representative data.

Signaling Pathway and Mechanism of Action

CRBN-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN_Complex CRBN E3 Ligase Complex PROTAC->CRBN_Complex Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN_Complex->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Mechanism of action of a CRBN-based PROTAC.

Synthesis of a CRBN-Based PROTAC using this compound

The synthesis of a PROTAC using the this compound linker typically involves a multi-step process. The following is a generalized protocol.

Step 1: Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) protecting group is removed from the linker to expose the free amine.

  • Reagents: this compound, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), and a suitable solvent (e.g., Methanol or Ethanol).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete deprotection.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected linker (H₂N-peg10-CH2cooh).

Step 2: Conjugation to CRBN Ligand

The deprotected linker is then conjugated to a CRBN ligand, such as a derivative of pomalidomide, which has a carboxylic acid handle for amide bond formation.

  • Reagents: Pomalidomide-COOH, deprotected linker, a peptide coupling agent (e.g., HATU or HBTU), a base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve Pomalidomide-COOH in the solvent.

    • Add the coupling agent and the base, and stir for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected linker in the same solvent.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, purify the product (Pomalidomide-peg10-CH2cooh) by preparatory HPLC.

Step 3: Conjugation to the Protein of Interest (POI) Ligand

The resulting Pomalidomide-linker conjugate, which now has a terminal carboxylic acid, is conjugated to the POI ligand, which should have a free amine group.

  • Reagents: POI-NH₂, Pomalidomide-peg10-CH2cooh, peptide coupling agent (e.g., HATU), base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Follow a similar procedure as in Step 2, activating the carboxylic acid of the Pomalidomide-linker conjugate with HATU and DIPEA.

    • Add the POI ligand with an available amine group.

    • Stir at room temperature until the reaction is complete.

    • Purify the final PROTAC molecule by preparatory HPLC.

PROTAC_Synthesis_Workflow Start Start Linker This compound Start->Linker Deprotection Cbz Deprotection (H₂, Pd/C) Linker->Deprotection Deprotected_Linker H₂N-peg10-CH2cooh Deprotection->Deprotected_Linker Amide_Coupling_1 Amide Coupling (HATU, DIPEA) Deprotected_Linker->Amide_Coupling_1 CRBN_Ligand CRBN Ligand-COOH (e.g., Pomalidomide-COOH) CRBN_Ligand->Amide_Coupling_1 Intermediate CRBN Ligand-Linker-COOH Amide_Coupling_1->Intermediate Amide_Coupling_2 Amide Coupling (HATU, DIPEA) Intermediate->Amide_Coupling_2 POI_Ligand POI Ligand-NH₂ POI_Ligand->Amide_Coupling_2 Final_PROTAC Final PROTAC Amide_Coupling_2->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General synthetic workflow for a CRBN-based PROTAC.

Experimental Protocols

1. Cell-Based Protein Degradation Assay (Western Blot)

This protocol is to determine the dose-dependent degradation of a target protein by the synthesized PROTAC. Key parameters to be determined are the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).[2]

  • Materials:

    • Cell line expressing the POI

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium and supplements

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blot:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody for the POI.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Visualize bands using a chemiluminescence imager.

      • Strip the membrane and re-probe for the loading control.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.

2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity of the ternary complex formation.[3][4][5]

  • Materials:

    • SPR instrument and sensor chips (e.g., Biacore with a CM5 chip)

    • Recombinant purified POI and CRBN-DDB1 complex

    • PROTAC

    • SPR running buffer

  • Procedure:

    • Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface.

    • Binary Interaction: Inject increasing concentrations of the PROTAC over the CRBN surface to measure the binary interaction (PROTAC-CRBN).

    • Ternary Interaction: Pre-incubate a fixed, saturating concentration of the POI with a serial dilution of the PROTAC.

    • Inject the pre-incubated mixtures over the immobilized CRBN surface.

    • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Data Presentation

Table 1: Illustrative Degradation and Binding Data for a Hypothetical PROTAC (PROTAC-X) Synthesized with this compound

ParameterValueAssay
Degradation
DC₅₀50 nMWestern Blot (24h treatment)
Dₘₐₓ>95%Western Blot (24h treatment)
Binary Binding
KD (PROTAC-X to POI)200 nMSPR
KD (PROTAC-X to CRBN)1.5 µMSPR
Ternary Complex
KD (Ternary Complex)25 nMSPR
Cooperativity (α)8SPR

Note: The data presented in this table is for illustrative purposes only and represents typical values for an effective CRBN-based PROTAC.

Conclusion

The this compound linker is a valuable tool for the synthesis of CRBN-based PROTACs. Its flexible PEG structure can effectively span the distance between the target protein and CRBN to promote the formation of a stable and productive ternary complex, leading to efficient protein degradation. The synthetic handles on the linker allow for a modular and straightforward approach to PROTAC assembly. The protocols outlined in these application notes provide a robust framework for the synthesis and characterization of novel PROTAC degraders, facilitating their development for therapeutic applications.

References

Application Notes and Protocols for Cell-Based Assays of Cbz-NH-peg10-CH2COOH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential cell-based assays for characterizing Proteolysis Targeting Chimeras (PROTACs) that utilize the Cbz-NH-peg10-CH2COOH linker. This hydrophilic, 10-unit polyethylene glycol (PEG) linker is designed to bridge a target protein binder and an E3 ligase ligand, facilitating the formation of a ternary complex and subsequent degradation of the protein of interest (POI).[1] The following protocols and data are intended to guide researchers in the evaluation of PROTAC efficacy and mechanism of action.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2][3] They consist of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, such as this compound, are frequently used to improve solubility and pharmacokinetic properties. The length of the PEG chain can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC, requiring empirical optimization for each target and E3 ligase pair.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves several key steps within the ubiquitin-proteasome pathway. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Key Cell-Based Assays and Protocols

The following sections detail the experimental protocols for essential cell-based assays to characterize your this compound-containing PROTAC.

Quantification of Target Protein Degradation by Western Blotting

Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.

Experimental Workflow:

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (DC50 & Dmax) Detection->Analysis

Western Blot Experimental Workflow

Protocol:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Representative Data:

The following table provides example data for a hypothetical PROTAC utilizing a this compound linker to degrade a target protein in a specific cell line.

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Loading Control)% Degradation
0 (Vehicle)1000
0.1955
18020
104555
1001585
10001090
100001288

From this data, a dose-response curve can be generated to calculate a DC50 of approximately 8 nM and a Dmax of around 90%.

Cell Viability and Cytotoxicity Assays

It is crucial to assess the effect of the PROTAC on cell viability to distinguish targeted protein degradation from general cytotoxicity. Common assays include the MTT and CellTiter-Glo® assays.

Experimental Workflow:

Viability_Workflow Cell_Seeding 1. Cell Seeding in 96-well plate PROTAC_Treatment 2. PROTAC Treatment (Serial Dilutions) Cell_Seeding->PROTAC_Treatment Incubation 3. Incubation (e.g., 72 hours) PROTAC_Treatment->Incubation Reagent_Addition 4. Addition of Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Reagent_Addition Signal_Measurement 5. Signal Measurement (Absorbance or Luminescence) Reagent_Addition->Signal_Measurement Data_Analysis 6. Data Analysis (IC50) Signal_Measurement->Data_Analysis

Cell Viability Assay Workflow

Protocol 1: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.

  • Treatment: Treat cells with the PROTAC as described for the MTT assay.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Representative Data:

The following table shows example cell viability data for a hypothetical PROTAC.

PROTAC Concentration (nM)% Cell Viability (MTT Assay)% Cell Viability (CellTiter-Glo®)
0 (Vehicle)100100
110298
109895
1009592
10007570
100004035
1000001510

This data can be used to calculate an IC50 value, which for this example would be in the high micromolar range, suggesting that the PROTAC's effect on cell viability is less potent than its degradation activity.

Cell Cycle Analysis by Flow Cytometry

Degradation of proteins involved in cell cycle regulation can lead to cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

FC_Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Harvesting 2. Cell Harvesting Cell_Treatment->Cell_Harvesting Fixation 3. Cell Fixation (e.g., 70% Ethanol) Cell_Harvesting->Fixation Staining 4. Staining with Propidium Iodide & RNase A Fixation->Staining Data_Acquisition 5. Flow Cytometry Data Acquisition Staining->Data_Acquisition Data_Analysis 6. Cell Cycle Profile Analysis Data_Acquisition->Data_Analysis

Flow Cytometry Cell Cycle Analysis Workflow

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Representative Data:

The following table shows an example of how a PROTAC targeting a cell cycle-related protein might alter cell cycle distribution.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control552520
PROTAC (10 nM)522622
PROTAC (100 nM)651520
PROTAC (1000 nM)751015

This data suggests that the PROTAC induces G0/G1 cell cycle arrest in a dose-dependent manner.

Conclusion

The successful development of PROTACs relies on a thorough characterization of their cellular activity. The protocols and representative data presented here provide a framework for evaluating PROTACs containing the this compound linker. By systematically assessing target protein degradation, effects on cell viability, and downstream cellular consequences such as cell cycle arrest, researchers can effectively advance their PROTAC discovery and development programs.

References

Application Notes & Protocols: A Step-by-Step Guide to Cbz-NH-PEG10-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide on the conjugation of Cbz-NH-PEG10-CH2COOH to amine-containing molecules, such as proteins, peptides, or small molecule ligands. This bifunctional linker, featuring a terminal carboxylic acid and a carbamate-protected amine, is a valuable tool in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) where it can serve as a flexible spacer between a target-binding ligand and an E3 ligase-recruiting moiety.[1][2]

The protocol outlined below focuses on the widely used carbodiimide crosslinker chemistry, specifically employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5] This method facilitates the formation of a stable amide bond between the carboxyl group of the PEG linker and a primary amine on the molecule of interest.

I. Principle of Conjugation

The conjugation process is a two-step reaction:

  • Activation of the Carboxyl Group: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.

  • Formation of a Stable NHS-Ester and Amide Bond Formation: To increase the efficiency of the reaction and minimize hydrolysis, NHS (or Sulfo-NHS) is added. It reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate then readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS.

II. Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to a generic amine-containing protein.

A. Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)

B. Step-by-Step Conjugation Protocol
  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 10 mg of the linker in 1 ml of solvent.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in water or buffer immediately before use. Do not store these solutions for extended periods.

    • Dissolve the amine-containing molecule in the appropriate Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer to the tube.

    • Add a molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution. A typical starting molar ratio is 1:5:10 (Linker:EDC:NHS), but this may require optimization.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated linker solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule will depend on the desired degree of labeling and should be optimized. Start with a molar ratio of 10:1 (Linker:Target Molecule).

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer if necessary. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.

    • Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle mixing. Longer incubation times are often used for reactions at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

C. Purification of the Conjugate

Purification is crucial to remove unreacted linker, excess reagents, and unconjugated protein. The choice of method depends on the properties of the conjugate.

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated conjugate from smaller molecules like the unreacted linker and reagents.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species.

  • Hydrophobic Interaction Chromatography (HIC): This technique can also be used to purify PEGylated proteins, although its effectiveness can vary.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities.

D. Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful PEGylation and determine the degree of labeling.

  • SDS-PAGE: A noticeable increase in the molecular weight of the protein band on the gel indicates successful conjugation.

  • HPLC/UPLC: Techniques like Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion HPLC (SEC-HPLC) can be used to assess purity and confirm conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise mass of the conjugate, allowing for the determination of the number of PEG linkers attached to the protein.

III. Quantitative Data Summary

The following table provides recommended starting parameters for the conjugation reaction. These should be optimized for each specific application.

ParameterRecommended RangeNotes
Molar Ratio (Linker:EDC:NHS) 1:2:5 to 1:10:20Higher ratios may increase efficiency but also risk of side reactions.
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation.
Conjugation pH 7.2 - 8.0Optimal for the reaction of NHS-ester with primary amines.
Activation Time 15 - 60 minutesLonger times may lead to hydrolysis of the activated ester.
Conjugation Time 2 hours - OvernightReaction can be performed at room temperature or 4°C.
Quenching Agent Conc. 50 - 100 mMTris or Glycine are commonly used.

IV. Visual Representations

A. Conjugation Reaction Pathway

Conjugation_Pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Linker This compound Activated_Linker O-acylisourea intermediate Linker->Activated_Linker + EDC EDC EDC->Activated_Linker NHS NHS / Sulfo-NHS NHS_Ester Stable NHS-Ester NHS->NHS_Ester Activated_Linker->Linker Hydrolysis Activated_Linker->NHS_Ester + Conjugate Cbz-NH-PEG10-Conjugate NHS_Ester->Conjugate + Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate

Caption: Chemical pathway for the EDC/NHS mediated conjugation.

B. Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Dissolve Linker, Protein - Prepare fresh EDC/NHS B 2. Activation of Linker - Mix Linker, EDC, NHS - Incubate 15-30 min @ RT A->B C 3. Conjugation Reaction - Add activated linker to protein - Incubate 2h-overnight B->C D 4. Quenching - Add Tris or Glycine buffer - Incubate 30 min @ RT C->D E 5. Purification - SEC, IEX, or HIC D->E F 6. Characterization - SDS-PAGE, HPLC, Mass Spec E->F G Purified Conjugate F->G

Caption: Step-by-step experimental workflow for conjugation.

References

Application Notes and Protocols for In Vivo Protein Knockdown Studies using TPX-Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and research tool to eliminate specific proteins rather than just inhibiting their function. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that facilitate the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of TPX-Degrader, a PROTAC synthesized using the Cbz-NH-peg10-CH2cooh linker, for the knockdown of Target Protein X (TPX).

TPX-Degrader is comprised of a ligand that binds to TPX, a ligand that recruits an E3 ubiquitin ligase, and the this compound linker connecting the two.[4][5] This design leads to the formation of a ternary complex between TPX and the E3 ligase, resulting in the ubiquitination and subsequent proteasomal degradation of TPX. These notes are intended to guide researchers in designing and executing in vivo studies to assess the efficacy and pharmacodynamics of TPX-Degrader.

Mechanism of Action

The fundamental mechanism of TPX-Degrader involves the recruitment of the cellular protein degradation machinery to selectively eliminate TPX.

cluster_cell Cellular Environment TPX_Degrader TPX-Degrader (PROTAC) Ternary_Complex TPX-Degrader-E3 Ternary Complex TPX_Degrader->Ternary_Complex TPX Target Protein X (TPX) TPX->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_TPX Poly-ubiquitinated TPX Ternary_Complex->Poly_Ub_TPX Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_TPX->Proteasome Degraded_TPX Degraded Peptides Proteasome->Degraded_TPX Degradation

Caption: Mechanism of TPX-Degrader-mediated protein knockdown.

Data Presentation

Table 1: In Vivo Efficacy of TPX-Degrader in Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (%)TPX Knockdown in Tumor (%)
Vehicle-OralDaily00
TPX-Degrader10OralDaily4560
TPX-Degrader30OralDaily7892
TPX-Degrader100OralDaily95>95
Table 2: Pharmacokinetic Profile of TPX-Degrader in Mice
ParameterValue
Cmax (ng/mL)1500
Tmax (h)2
AUC (0-24h) (ng·h/mL)9800
Half-life (t1/2) (h)6.5

Experimental Protocols

A generalized workflow for in vivo evaluation of a PROTAC like TPX-Degrader is presented below.

cluster_workflow In Vivo Experimental Workflow Start Start: Establish Xenograft Model Randomization Tumor Growth & Randomization (e.g., 100-200 mm³) Start->Randomization Treatment Treatment Administration (Vehicle or TPX-Degrader) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Tissue Collection Monitoring->Endpoint PK_PD Pharmacokinetic (PK) Analysis (Plasma concentration) Endpoint->PK_PD PD_Analysis Pharmacodynamic (PD) Analysis (Western Blot, IHC) Endpoint->PD_Analysis Toxicity Toxicity Assessment (Histopathology) Endpoint->Toxicity Results Data Analysis & Interpretation PK_PD->Results PD_Analysis->Results Toxicity->Results

Caption: General workflow for in vivo TPX-Degrader studies.

Protocol 1: In Vivo Xenograft Study
  • Cell Culture and Implantation:

    • Culture cancer cells expressing TPX (e.g., MCF-7) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Formulation and Administration:

    • Prepare TPX-Degrader in a suitable vehicle for the intended administration route (e.g., oral gavage in 0.5% methylcellulose in water).

    • Administer the compound at the desired doses (e.g., 10, 30, 100 mg/kg) once daily or as determined by pharmacokinetic studies.

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume 2-3 times per week using calipers with the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as a general indicator of toxicity.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for analysis.

Protocol 2: Pharmacodynamic Analysis of TPX Knockdown

1. Western Blotting:

  • Homogenize collected tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for TPX and a loading control (e.g., β-actin).

  • Incubate with an appropriate secondary antibody and visualize the protein bands using a suitable detection system.

  • Quantify the band intensities to determine the percentage of TPX degradation relative to the vehicle-treated group.

2. Immunohistochemistry (IHC):

  • Fix tumor tissues in formalin and embed them in paraffin.

  • Section the paraffin-embedded tissues.

  • Perform antigen retrieval and block endogenous peroxidase activity.

  • Incubate the sections with a primary antibody against TPX.

  • Apply a secondary antibody followed by a detection reagent.

  • Counterstain with hematoxylin.

  • Analyze the slides under a microscope to assess the expression and localization of TPX within the tumor tissue.

Safety and Handling

TPX-Degrader is for research use only. Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Troubleshooting

  • Lack of Efficacy:

    • Possible Cause: Poor pharmacokinetic properties.

    • Solution: Assess the plasma and tumor concentrations of the compound. Consider reformulating or using a different administration route.

  • Toxicity:

    • Possible Cause: Off-target effects or on-target toxicity.

    • Solution: Reduce the dose or dosing frequency. Conduct off-target profiling and histopathological analysis of major organs.

  • Variability in Results:

    • Possible Cause: Inconsistent dosing, tumor size at randomization, or sample processing.

    • Solution: Ensure precise dosing and consistent experimental procedures across all animals and groups.

Conclusion

The use of TPX-Degrader, a PROTAC utilizing the this compound linker, presents a promising strategy for achieving potent and selective in vivo knockdown of Target Protein X. The protocols and data presented here provide a framework for researchers to effectively design and execute preclinical studies to evaluate the therapeutic potential of this and similar protein-degrading molecules. Careful consideration of experimental design, including appropriate controls and comprehensive pharmacodynamic and pharmacokinetic analyses, is crucial for the successful application of this technology.

References

Troubleshooting & Optimization

Navigating Cbz-NH-PEG10-CH2COOH: A Technical Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Cbz-NH-PEG10-CH2COOH, its unique physicochemical properties can present handling and solubility challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to ensure seamless integration of this versatile linker into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of this compound?

A1: this compound is typically a viscous liquid or a wax-like semi-solid material, especially for lower molecular weight PEGs.[1] Its high viscosity can make it challenging to handle and weigh accurately at room temperature.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a freezer at -18°C to -20°C for long-term storage.[1] It is also advisable to protect it from light.[1]

Q3: In which solvents is this compound soluble?

A3: this compound, like many PEG derivatives, is soluble in a range of organic solvents. It is known to be highly soluble in dimethyl sulfoxide (DMSO).[2] Generally, PEG compounds are also soluble in water, aqueous buffers (like PBS), chloroform, methylene chloride, and dimethylformamide (DMF).[1] Their solubility is lower in alcohols and toluene and they are typically not soluble in ether.

Q4: Why is my this compound difficult to dissolve, even in recommended solvents?

A4: The high viscosity and potential for aggregation of this molecule can slow down the dissolution process. Gentle heating and vortexing or sonication can help to accelerate dissolution. For highly viscous samples, allowing the vial to equilibrate to room temperature before opening and handling is recommended.

Q5: Is this compound hygroscopic?

A5: Polyethylene glycol (PEG) and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air. It is recommended to handle the compound quickly, and for sensitive applications, working under an inert atmosphere (like nitrogen or argon) may be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty in accurately weighing the viscous liquid High viscosity at room temperature makes pipetting or transferring a precise amount challenging.Gently warm the vial to slightly above room temperature to reduce viscosity. Alternatively, for less precise applications, a positive displacement pipette can be used. For accurate measurements, consider dissolving the entire contents of the vial in a known volume of a suitable solvent to create a stock solution.
Compound appears as a precipitate or oil in aqueous buffer The hydrophobic Cbz group may reduce aqueous solubility compared to unmodified PEG. The concentration may be too high for direct dissolution in an aqueous buffer.Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF first. Then, add the stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and avoid precipitation.
Solution is cloudy or shows signs of aggregation Incomplete dissolution or formation of micelles/aggregates.Use sonication or gentle heating to aid dissolution. Ensure the solvent is of high purity. For aqueous solutions, adjusting the pH or ionic strength of the buffer might help to break up aggregates.
Inconsistent experimental results Potential degradation of the compound or inaccurate concentration determination due to handling issues.Always store the compound at the recommended temperature and protect it from light. When preparing stock solutions, ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Preparation of a Stock Solution

Given the viscous nature of this compound, preparing a stock solution is the most reliable method for accurate and reproducible experimental results.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Inert gas (Argon or Nitrogen, optional)

Procedure:

  • Allow the vial of this compound to come to room temperature to reduce viscosity.

  • Carefully open the vial. For highly sensitive experiments, it is recommended to work in a glove box or under a stream of inert gas.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration. A common stock concentration is 10-100 mg/mL.

  • Seal the vial tightly and vortex thoroughly until the viscous liquid is fully dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes, or gently warm the solution.

  • Store the stock solution at -20°C. Before use, allow the solution to thaw completely and vortex briefly.

Visualizing Workflows and Relationships

To further clarify the experimental and troubleshooting processes, the following diagrams illustrate key workflows.

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_application Application prep1 Equilibrate vial to room temperature prep2 Add anhydrous DMSO or DMF prep1->prep2 diss1 Vortex thoroughly prep2->diss1 diss2 Optional: Sonicate or gently warm diss1->diss2 app1 Create stock solution diss2->app1 app2 Add stock solution dropwise to aqueous buffer app1->app2

Workflow for preparing a this compound solution.

troubleshooting_workflow Troubleshooting Logic for Solubility Issues cluster_diagnosis Diagnosis cluster_solution Solution start Solubility Issue Encountered diag1 Is the compound a viscous liquid/semi-solid? start->diag1 diag2 Is the solution cloudy or precipitated? start->diag2 sol1 Warm gently to reduce viscosity. Prepare stock solution in organic solvent. diag1->sol1 Yes sol2 Use sonication/gentle heating. Prepare stock in organic solvent and add dropwise to buffer. diag2->sol2 Yes sol3 Check solvent purity and consider pH/ionic strength adjustment. sol2->sol3

Troubleshooting flowchart for this compound solubility.

References

Technical Support Center: Optimizing Reactions for Cbz-NH-PEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbz-NH-PEG10-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the optimization of reaction conditions for this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional linker. It consists of a carbobenzyloxy (Cbz) protected amine group, a 10-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The primary reactive sites are the carboxylic acid, which can be coupled to amine-containing molecules, and the Cbz-protected amine, which can be deprotected to reveal a primary amine for subsequent reactions.

Q2: How do I activate the carboxylic acid group for coupling to an amine?

A2: The carboxylic acid must be activated to facilitate nucleophilic attack by an amine, forming a stable amide bond. This is typically achieved using carbodiimide coupling agents. For a more stable intermediate, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often used.[1][2][3]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C, desiccated, and protected from light.[4][5] For short-term storage of solutions, refrigeration may be acceptable, but repeated freeze-thaw cycles should be avoided.

Q4: In which solvents is this compound soluble?

A4: Due to the hydrophilic PEG chain, this molecule is soluble in water and other aqueous solutions. It is also soluble in many common organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Solubility may be lower in less polar solvents like ethers and alkanes.

Q5: How can I remove the Cbz protecting group?

A5: The Cbz group is typically removed by catalytic hydrogenolysis. This involves reacting the molecule with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient. Alternative methods, such as using strong acids, are available but may not be suitable if other acid-labile functional groups are present.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Low or No Product Yield

Q: I am not seeing any product formation in my coupling reaction. What could be the issue?

A: This could be due to several factors. Here is a step-by-step troubleshooting guide:

  • Inefficient Carboxylic Acid Activation: Ensure your coupling reagents are fresh and active. Carbodiimides like EDC and DCC can be sensitive to moisture. Consider using more potent activating reagents such as HATU or HBTU, especially for difficult couplings.

  • Incorrect Reaction pH: The pH of the reaction is critical. For amine coupling, a slightly basic pH (7-9) is generally optimal. For reductive amination (if the carboxylic acid is converted to an aldehyde), the pH is also a key factor.

  • Sub-optimal Reaction Time and Temperature: Some coupling reactions are slow. Consider increasing the reaction time or gently heating the reaction. However, be cautious as elevated temperatures can lead to side reactions like racemization.

  • Reagent Stoichiometry: Ensure you are using the correct molar ratios of your reactants and coupling agents. An excess of the coupling agent and the molecule to be conjugated is often used to drive the reaction to completion.

Multiple Products and Side Reactions

Q: My analysis (e.g., LC-MS, HPLC) shows multiple unexpected peaks. What are the likely side reactions?

A: The presence of multiple products suggests side reactions may be occurring.

  • Double Coupling: If your target molecule has multiple amine groups, you may be getting multiple additions of the PEG linker. To minimize this, you can try using a limiting amount of the this compound or protecting the other amine groups on your target molecule.

  • Side Reactions with Coupling Agents: Some coupling reagents can lead to the formation of byproducts. For example, DCC can form a dicyclohexylurea (DCU) byproduct that can be difficult to remove. Using a water-soluble carbodiimide like EDC can simplify purification.

  • Racemization: During the activation of the carboxylic acid, there is a risk of racemization if the carbon atom adjacent to the carboxyl group is a chiral center. Using additives like HOBt or choosing coupling reagents known for low racemization risk (e.g., HATU) can mitigate this.

Purification Challenges

Q: I am having difficulty purifying my PEGylated product. What are the best methods?

A: Purifying PEGylated compounds can be challenging due to their unique properties.

  • Chromatography Techniques:

    • Ion-Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated proteins from unreacted protein and PEGylation site isomers. The PEG chain can shield charges on the molecule, altering its interaction with the IEX resin.

    • Size-Exclusion Chromatography (SEC): SEC is effective for removing unreacted, low molecular weight reagents and byproducts. However, it may not effectively separate un-PEGylated starting material from the PEGylated product if the size difference is not significant.

    • Hydrophobic Interaction Chromatography (HIC): HIC can sometimes be used as a supplementary purification step.

  • Solvent Systems for Silica Gel Chromatography: For smaller PEGylated molecules, silica gel chromatography can be used. Due to the polarity of the PEG chain, polar solvent systems are required. Chloroform/methanol or DCM/methanol gradients are commonly used. Adding a small amount of acid (e.g., formic acid) for acidic compounds or base (e.g., ammonia) for basic compounds can improve peak shape.

Data and Protocols

Table 1: Recommended Coupling Reagents for Carboxylic Acid Activation
Coupling Reagent ClassReagent ExamplesTypical ConditionsKey Considerations
Carbodiimides EDC (water-soluble), DCCpH 4.5-7.5, Room TemperatureEDC is preferred for easier byproduct removal. Often used with NHS or HOBt to increase efficiency and reduce side reactions.
Uronium/Aminium Salts HATU, HBTUpH 7-8, Room TemperatureHighly efficient, especially for sterically hindered couplings. HATU is generally faster than HBTU.
Phosphonium Salts PyBOP, BOPpH 7-8, Room TemperatureByproducts are generally less problematic than with some other reagents.
Experimental Protocol: General Procedure for Coupling this compound to a Primary Amine
  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add 1.1 equivalents of a coupling reagent (e.g., HATU) and 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve your amine-containing substrate in the reaction solvent. Add this solution to the activated PEG linker mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification: Upon completion, quench the reaction if necessary. Remove the solvent under reduced pressure. Purify the crude product using an appropriate chromatographic technique as discussed in the "Purification Challenges" section.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification dissolve_peg Dissolve Cbz-NH- PEG10-COOH activate Activate COOH (e.g., HATU, DIPEA) dissolve_peg->activate dissolve_amine Dissolve Amine Substrate couple Combine and React (2-24h, RT) dissolve_amine->couple activate->couple monitor Monitor Progress (TLC, LC-MS) couple->monitor monitor->couple Incomplete? purify Workup & Purification monitor->purify Complete final_product Isolated Product purify->final_product

Caption: General workflow for coupling this compound to an amine.

troubleshooting_tree cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_solubility Solubility Problems start Low/No Yield? check_reagents Check Reagent Activity (EDC, HATU, etc.) start->check_reagents Yes check_ph Verify Reaction pH (pH 7-9 for amines) start->check_ph Yes increase_time Increase Reaction Time check_reagents->increase_time check_ph->increase_time increase_temp Increase Temperature (with caution) increase_time->increase_temp change_solvent Try Alternative Solvent (e.g., NMP instead of DMF) increase_temp->change_solvent success Yield Improved change_solvent->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in Cbz-NH-PEG10-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving Cbz-NH-PEG10-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield during the synthesis and subsequent use of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low yield when synthesizing this compound?

Low yield in the synthesis of this compound, which is typically prepared by reacting an amino-PEG10-CH2COOH with benzyl chloroformate (Cbz-Cl), is often due to a few critical factors:

  • Suboptimal pH: The reaction is highly pH-dependent. If the pH is too low, the amine will be protonated and thus not nucleophilic enough to react with the Cbz-Cl. If the pH is too high, the Cbz-Cl can be rapidly hydrolyzed.[1]

  • Moisture Contamination: Cbz-Cl is highly sensitive to moisture and can hydrolyze, reducing the amount available to react with the amino-PEG.

  • Impurities in Starting Materials: The purity of the amino-PEG10-CH2COOH is crucial. The presence of impurities can lead to side reactions and a lower yield of the desired product.

  • Inefficient Purification: The final product can be lost during the purification steps if the methods are not optimized for this specific molecule.

Q2: My starting material, amino-PEG10-CH2COOH, is of high purity, but the yield is still low. What should I investigate next?

If you are confident in the purity of your starting materials, the next step is to scrutinize your reaction conditions. Ensure that all glassware is thoroughly dried and that you are using anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. Also, re-evaluate the base you are using and its stoichiometry. A mild, non-nucleophilic base is often preferred.

Q3: I am seeing multiple spots on my TLC or multiple peaks in my LC-MS analysis of the crude product. What are the likely side products?

The presence of multiple spots or peaks suggests the formation of side products. Common impurities in the synthesis of this compound include:

  • Unreacted amino-PEG10-CH2COOH: This indicates an incomplete reaction.

  • Benzyl alcohol: This is a byproduct of the hydrolysis of Cbz-Cl.

  • Di-Cbz protected PEG: If there are any diamino-PEG impurities in your starting material, they can be di-protected.

  • Products of Cbz-Cl reacting with the carboxylate: Although less likely under basic conditions, it is a possibility.

Q4: Can the Cbz protecting group be cleaved during the reaction or workup?

The Cbz group is generally stable under the basic conditions used for its introduction and during a standard aqueous workup.[2] However, it is sensitive to strong acids and catalytic hydrogenation.[1][3] Therefore, it is unlikely to be cleaved during the synthesis itself unless inappropriate reagents or conditions are used.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Incorrect pH of the reaction mixture Optimize the pH of the reaction. For the reaction of amines with Cbz-Cl, a pH range of 8-10 is generally recommended.[1] Use a suitable buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, to maintain the pH.
Presence of moisture in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
Degraded Cbz-Cl reagent Use a fresh bottle of Cbz-Cl. Cbz-Cl is highly reactive and can degrade upon exposure to moisture.
Low reactivity of the amino-PEG Confirm the purity of the amino-PEG10-CH2COOH. If the amine is sterically hindered, a longer reaction time or a slight increase in temperature may be necessary.
Inefficient stirring Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents.
Issue 2: Product is Formed but Yield is Low After Purification
Possible Cause Recommended Solution
Product loss during aqueous workup This compound has some water solubility due to the PEG chain. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.
Inappropriate chromatography conditions Optimize your column chromatography conditions. A gradient elution of ethyl acetate in hexanes is a common starting point. The polarity of the eluent should be carefully adjusted to ensure good separation of the product from impurities.
Product degradation during purification Avoid prolonged exposure to strong acids or bases during purification. If using reverse-phase HPLC, use a buffered mobile phase.
Co-elution with impurities If the product is co-eluting with a close-running impurity, try a different solvent system for your chromatography or consider using a different stationary phase (e.g., a different type of silica gel).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

Materials:

  • Amino-PEG10-CH2COOH

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve amino-PEG10-CH2COOH (1 equivalent) in a mixture of DCM and a saturated aqueous solution of NaHCO3.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add Cbz-Cl (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the product and remove the solvent under reduced pressure to obtain this compound as a viscous oil or solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Amino-PEG-Acid in DCM/aq. NaHCO3 cool Cool to 0 °C start->cool add_cbz Add Cbz-Cl cool->add_cbz react Stir at RT (12-16h) add_cbz->react monitor Monitor by TLC/LC-MS react->monitor separate Separate Layers monitor->separate extract Extract Aqueous Layer with DCM separate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography end Pure this compound chromatography->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield decision decision solution solution start Low Yield Observed check_product Product detected in crude mixture? start->check_product no_product Incomplete Reaction or Reagent Degradation check_product->no_product No yes_product Product Loss During Workup/Purification check_product->yes_product Yes check_conditions Reaction Conditions Check no_product->check_conditions Investigate check_purification Purification Steps Check yes_product->check_purification Investigate solution_ph Optimize pH (8-10) check_conditions->solution_ph pH solution_moisture Use anhydrous solvents & inert atm. check_conditions->solution_moisture Moisture solution_reagents Use fresh reagents check_conditions->solution_reagents Reagents solution_workup Minimize aqueous washes or back-extract check_purification->solution_workup Workup solution_chromatography Optimize solvent system and stationary phase check_purification->solution_chromatography Chromatography

Caption: A decision tree for troubleshooting low yield in this compound reactions.

References

Cbz-NH-peg10-CH2cooh stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of Cbz-NH-PEG10-CH2COOH, a bifunctional PROTAC linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -18°C in a dry, dark environment.[1][2][3] Several suppliers recommend long-term storage at -18°C and advise avoiding light.[1][2]

Q2: How should I handle the compound upon receipt?

The product is generally stable for a few weeks at ambient temperature, which covers typical shipping times. However, upon receipt, it is best practice to equilibrate the vial to room temperature before opening to prevent moisture condensation. For immediate use, dissolve the compound as needed. For long-term storage, place the vial in a freezer at -18°C to -20°C.

Q3: What is the appearance of this compound?

This compound is typically a viscous liquid or a low-melting solid.

Q4: How should I prepare stock solutions of this compound?

Due to its physical form, it can be challenging to weigh and dispense small quantities accurately. It is recommended to prepare a stock solution in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Q5: What is the general stability of the Cbz protecting group?

The Carboxybenzyl (Cbz or Z) protecting group is sensitive to certain conditions. It is readily cleaved under catalytic hydrogenation (e.g., Pd/C with H₂). It can also be removed by strong acids (e.g., HBr in acetic acid) or strong bases, though it is generally stable to mild acids and bases.

Q6: Are there any known instabilities associated with the PEG linker?

Polyethylene glycol (PEG) linkers are generally stable. However, they can be susceptible to oxidative degradation. It is important to avoid strong oxidizing agents in your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

  • Potential Cause 1: Improper Storage.

    • Verification: Confirm that the compound has been stored at or below -18°C and protected from light.

    • Solution: If stored improperly, it is advisable to use a fresh vial of the compound.

  • Potential Cause 2: Degradation in Solution.

    • Verification: Stock solutions should be freshly prepared or stored correctly at -20°C. Repeated freeze-thaw cycles should be avoided.

    • Solution: Prepare a fresh stock solution from solid material. If possible, analyze the purity of the old stock solution by a suitable analytical method like HPLC or LC-MS.

  • Potential Cause 3: Incompatible Reaction Conditions.

    • Verification: Review your experimental protocol for the presence of reagents that can cleave the Cbz group (e.g., strong acids, bases, or hydrogenation catalysts) or degrade the PEG chain (e.g., strong oxidizing agents).

    • Solution: Modify the experimental conditions to avoid incompatible reagents. If Cbz deprotection is intended, the reaction conditions should be controlled to achieve the desired outcome.

Issue 2: Difficulty in dissolving the compound.
  • Potential Cause: Low temperature.

    • Verification: The compound is a viscous liquid or low-melting solid and may be difficult to handle when cold.

    • Solution: Allow the vial to warm to room temperature before opening and attempting to dissolve. Gentle warming may aid in handling, but excessive heat should be avoided. Use a dry, water-miscible organic solvent like DMSO or DMF for preparing stock solutions.

Stability and Storage Summary

ParameterRecommendationSource(s)
Long-Term Storage -18°C to -20°C, dry and protected from light.
Short-Term Storage (Shipping) Stable at ambient temperature for a few weeks.
Stock Solution Storage Store at -20°C under an inert atmosphere (e.g., Argon, Nitrogen).
Recommended Solvents for Stock Anhydrous DMSO or DMF.
pH Stability Avoid strong acids and bases to maintain the integrity of the Cbz group.
Chemical Incompatibilities Avoid catalytic hydrogenation conditions and strong oxidizing agents.

Experimental Protocol: Stability Assessment of this compound in Solution

This is a general protocol to assess the stability of this compound in a specific solvent system.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., DMSO, DMF, PBS)
  • HPLC or LC-MS system
  • Analytical column (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
  • Immediately after preparation (T=0), take an aliquot of the solution, dilute it to an appropriate concentration for analysis, and inject it into the HPLC or LC-MS system to obtain an initial purity profile.
  • Divide the remaining stock solution into several aliquots in sealed vials.
  • Store these aliquots under the desired test conditions (e.g., room temperature, 4°C, 37°C).
  • At specified time points (e.g., 1, 3, 7, 14 days), retrieve one aliquot from each storage condition.
  • Analyze the purity of each aliquot by HPLC or LC-MS.
  • Compare the chromatograms from each time point to the T=0 sample to assess for the appearance of degradation products and a decrease in the main peak area.

3. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to T=0.
  • Plot the percentage of the compound remaining versus time for each condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues with this compound start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Use a Fresh Vial storage_ok->improper_storage No check_solution Assess Stock Solution (Freshly Prepared? Freeze-Thaw?) storage_ok->check_solution Yes end_node Problem Resolved improper_storage->end_node solution_ok Solution OK? check_solution->solution_ok prepare_fresh_solution Prepare Fresh Stock Solution solution_ok->prepare_fresh_solution No check_conditions Review Reaction Conditions (pH, Reagents) solution_ok->check_conditions Yes prepare_fresh_solution->end_node conditions_ok Conditions Compatible? check_conditions->conditions_ok modify_protocol Modify Experimental Protocol conditions_ok->modify_protocol No conditions_ok->end_node Yes modify_protocol->end_node

References

Technical Support Center: Cbz-NH-PEG10-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Cbz-NH-PEG10-CH2COOH conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a heterobifunctional crosslinker containing a carbobenzyloxy (Cbz) protected amine, a 10-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Cbz group, being aromatic and hydrophobic, can lead to intermolecular interactions, causing the conjugates to aggregate, particularly in aqueous solutions. The PEG component enhances water solubility, but unfavorable experimental conditions can still promote aggregation.

Q2: What are the primary factors that influence the aggregation of this compound conjugates?

Several factors can contribute to the aggregation of these conjugates:

  • Concentration: Higher concentrations of the conjugate increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution can affect the charge of the terminal carboxylic acid. At pH values near the isoelectric point of the conjugate, solubility is at its minimum, increasing the risk of aggregation.

  • Ionic Strength: The salt concentration of the buffer can influence the hydration of the PEG chain and electrostatic interactions between molecules. Both very low and very high ionic strengths can sometimes lead to decreased solubility and aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.

  • Buffer Composition: The choice of buffer and the presence of certain ions can impact the stability and solubility of the conjugate.

  • Presence of Organic Co-solvents: While sometimes used to dissolve the conjugate initially, improper ratios of organic to aqueous solvents during dilution can cause precipitation.

Q3: How can I visually detect aggregation in my this compound solution?

Aggregation can manifest in several ways:

  • Turbidity or Cloudiness: The solution may appear hazy or cloudy.

  • Precipitation: Visible particles or a pellet may form at the bottom of the container.

  • Increased Viscosity: In some cases of severe aggregation, the solution may become more viscous.

For more quantitative analysis, techniques like dynamic light scattering (DLS) can be employed to measure particle size distribution.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and preventing aggregation of this compound conjugates.

Problem: Solution becomes turbid or shows precipitation upon dissolution or during a reaction.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
High Concentration Prepare a more dilute stock solution of the conjugate. If a higher concentration is required for your experiment, consider adding it to the reaction mixture in smaller aliquots over time.Lowering the concentration reduces the probability of intermolecular collisions that lead to aggregation.
Suboptimal pH Adjust the pH of your buffer. For conjugates with a terminal carboxylic acid, a pH well above the pKa (typically around 4-5) will ensure it is deprotonated and charged, increasing solubility. A starting point is to use a buffer at pH 7.4.Maximizing the charge of the molecule enhances its interaction with the aqueous solvent and reduces hydrophobic interactions.
Inappropriate Ionic Strength Optimize the salt concentration in your buffer. A common starting point is physiological ionic strength (e.g., 150 mM NaCl). Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM) to find the optimal condition for your conjugate.Salt ions can shield charges and affect the hydration shell of the PEG, influencing solubility.
Temperature Effects Perform dissolution and subsequent reactions at a lower temperature (e.g., 4°C).Lower temperatures reduce the kinetic energy of the molecules, slowing down the aggregation process.
Buffer Choice Empirically test different buffer systems (e.g., phosphate, HEPES, TRIS) at the desired pH.The specific ions in the buffer can interact with the conjugate in different ways, affecting its stability.
Poor Initial Dissolution Dissolve the conjugate in a small amount of a compatible organic solvent (e.g., DMSO, DMF) first, and then add it dropwise to the aqueous reaction buffer with gentle mixing.This ensures the conjugate is fully solvated before being introduced to the aqueous environment, preventing localized high concentrations that can lead to precipitation.
Presence of Aggregation-Promoting Additives If your reaction mixture contains other components, consider their potential to induce aggregation. If possible, add the this compound conjugate last and with gentle mixing.Other molecules in the solution can interact with the conjugate and promote aggregation.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Initial Dissolution: Weigh the desired amount of this compound in a microcentrifuge tube. Add a small volume of a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

  • Vortexing: Vortex the solution gently until the conjugate is completely dissolved.

  • Aqueous Dilution: With gentle but continuous mixing, add the organic stock solution dropwise to your pre-chilled (4°C) aqueous buffer of choice. Avoid adding the stock solution too quickly, as this can cause localized precipitation.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired working concentration.

  • Visual Inspection: Visually inspect the solution for any signs of turbidity or precipitation. If the solution is not clear, it may be necessary to optimize the buffer conditions as described in the troubleshooting guide.

Protocol 2: Screening for Optimal Buffer Conditions
  • Prepare Buffers: Prepare a set of buffers with varying pH (e.g., 6.0, 7.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • Prepare Conjugate Stock: Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.

  • Test Dilutions: In separate tubes, add a small aliquot of the conjugate stock solution to each of the prepared buffers to achieve the desired final concentration.

  • Incubation and Observation: Incubate the solutions under your intended experimental conditions (e.g., room temperature or 37°C) and visually monitor for signs of aggregation over time (e.g., at 1, 4, and 24 hours).

  • Selection: Choose the buffer condition that results in the clearest, most stable solution over the desired experimental timeframe.

Visualizations

Aggregation_Pathway cluster_causes Potential Causes High_Concentration High Concentration Monomer This compound (Soluble Monomers) Suboptimal_pH Suboptimal pH/Ionic Strength High_Temperature Elevated Temperature Aggregate Insoluble Aggregates Monomer->Aggregate Aggregation

Caption: Factors leading to the aggregation of this compound.

Troubleshooting_Workflow Start Aggregation Observed Check_Concentration Is concentration high? Start->Check_Concentration Lower_Concentration Lower Concentration Check_Concentration->Lower_Concentration Yes Check_Buffer Are buffer conditions (pH, ionic strength) optimal? Check_Concentration->Check_Buffer No Lower_Concentration->Check_Buffer Optimize_Buffer Optimize Buffer (pH, Ionic Strength, Type) Check_Buffer->Optimize_Buffer No Check_Temperature Is temperature elevated? Check_Buffer->Check_Temperature Yes Optimize_Buffer->Check_Temperature Lower_Temperature Lower Temperature Check_Temperature->Lower_Temperature Yes Check_Dissolution Was initial dissolution complete? Check_Temperature->Check_Dissolution No Lower_Temperature->Check_Dissolution Improve_Dissolution Use Organic Co-solvent (e.g., DMSO) Check_Dissolution->Improve_Dissolution No End Solution Stabilized Check_Dissolution->End Yes Improve_Dissolution->End

Caption: A systematic workflow for troubleshooting aggregation issues.

Technical Support Center: Cbz-NH-PEG10-CH2COOH PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing PROTACs incorporating the Cbz-NH-PEG10-CH2COOH linker.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Synthesis & Coupling Reactions

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield during amide coupling of this compound to my target protein ligand. 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from the ligand or the PEG chain. 3. Hydrolysis of the activated ester. 4. Suboptimal reaction conditions (solvent, temperature, pH).1. Increase the equivalents of coupling reagents (e.g., HATU, HOBt/EDC). Ensure reagents are fresh. 2. Extend the reaction time or gently increase the temperature (e.g., to 40 °C). Consider a longer PEG chain if steric hindrance is a major issue. 3. Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere like nitrogen or argon). 4. Screen different solvents (e.g., DMF, DMSO, DCM). For amine coupling, the addition of a non-nucleophilic base like DIPEA can be crucial.
Side reactions observed during Cbz deprotection. 1. Catalyst poisoning (if using catalytic hydrogenation). 2. Incomplete reaction leading to a mix of starting material and product. 3. Unwanted reactions with other functional groups in the molecule.1. Use a fresh batch of catalyst (e.g., Palladium on carbon). Ensure the substrate is free of impurities that could poison the catalyst. 2. Increase catalyst loading, hydrogen pressure, or reaction time. Monitor the reaction by TLC or LC-MS to ensure full conversion. 3. If sensitive functional groups are present, consider alternative deprotection methods like using HBr in acetic acid, followed by careful workup.
Difficulty in achieving complete Cbz protection of the PEG linker amine. 1. Impure starting amine-PEG10-acid. 2. Suboptimal reaction conditions for Cbz-Cl.1. Ensure the purity of the starting PEG linker. If it's a di-amine, statistical mixtures can result. 2. Use a suitable base (e.g., NaHCO3, Et3N) in a biphasic system (e.g., Dioxane/Water) or an organic solvent to neutralize the HCl byproduct.

2. Purification

Question/Issue Possible Cause(s) Recommended Solution(s)
Broad peaks and poor separation during reverse-phase HPLC purification. 1. The PEG chain's hydrophilicity and conformational flexibility can lead to broad peaks. 2. Aggregation of the PROTAC molecule. 3. Interaction of the compound with residual silanols on the silica-based column.1. Use a C4 or C8 column instead of a C18 for highly hydrophilic molecules. Employ a shallow gradient. Adding a small amount of an ion-pairing agent like TFA (0.1%) to the mobile phase can sharpen peaks. 2. Try different solvents or add organic modifiers to disrupt aggregation. 3. Use a column with end-capping or a different stationary phase.
Product is difficult to precipitate or oiling out occurs during workup. The flexible and amphiphilic nature of the PEG chain can make precipitation challenging, often resulting in oils.1. After quenching the reaction, concentrate the mixture in vacuo and re-dissolve in a minimal amount of a suitable solvent (e.g., DCM). 2. Attempt precipitation by adding a non-polar solvent (e.g., diethyl ether, hexanes) and cooling to low temperatures (-20 °C to -80 °C). 3. If oiling out persists, use liquid-liquid extraction to purify the product before attempting chromatography.

3. Characterization

Question/Issue Possible Cause(s) Recommended Solution(s)
Complex ¹H NMR spectrum, making interpretation difficult. The repeating ethylene glycol units of the PEG chain create overlapping signals, often appearing as a broad multiplet.1. Focus on the unique signals corresponding to the Cbz group, the CH2COOH terminus, and the specific protons of your warhead and E3 ligase ligand. 2. Use 2D NMR techniques like COSY and HSQC to help assign protons and carbons. 3. Compare the spectrum to that of the starting materials to identify new peaks corresponding to the final product.
Multiple peaks or a broad envelope observed in the mass spectrum (LC-MS). 1. The PEG linker itself is not a single, perfectly defined molecule but rather a distribution of oligomers with slightly different masses (polydispersity). 2. Adduct formation with different ions (e.g., Na+, K+).1. This is an inherent property of most PEG reagents. The observed mass should correspond to the calculated average mass of the expected product. The mass spectrum will often show a series of peaks separated by 44 Da (the mass of one ethylene glycol unit). 2. Look for the expected [M+H]+, [M+Na]+, and other common adducts. The presence of multiple adducts is normal for PEGylated molecules.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

  • Dissolution: Dissolve the this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the amine-containing ligand (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Ar) for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenation

  • Preparation: Dissolve the Cbz-protected PROTAC in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate in vacuo to yield the deprotected amine product.

Visual Guides

G cluster_0 Synthesis Workflow start This compound coupling Amide Coupling (HATU/DIPEA) start->coupling ligand Amine-containing Ligand ligand->coupling protac_cbz Cbz-Protected PROTAC coupling->protac_cbz deprotection Cbz Deprotection (H2, Pd/C) protac_cbz->deprotection final_protac Final PROTAC deprotection->final_protac

Caption: Synthetic workflow for PROTAC synthesis.

G cluster_1 Troubleshooting Logic issue Low Coupling Yield check_reagents Are coupling reagents fresh? issue->check_reagents Step 1 check_conditions Are reaction conditions anhydrous? issue->check_conditions Step 2 increase_eq Increase Equivalents of HATU/DIPEA check_reagents->increase_eq No use_dry Use Anhydrous Solvents & Inert Atmosphere check_conditions->use_dry No re_evaluate Re-evaluate Purification increase_eq->re_evaluate use_dry->re_evaluate

Caption: Troubleshooting low amide coupling yield.

Technical Support Center: Enhancing Cell Permeability of Cbz-NH-peg10-CH2cooh PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Cbz-NH-peg10-CH2cooh PROTACs.

Troubleshooting Guide: Low Cell Permeability

If your this compound PROTAC is exhibiting low cell permeability, consider the following troubleshooting strategies. The issues are listed from most to least likely to have a significant impact.

Issue 1: Negative Charge from Terminal Carboxylic Acid

The terminal carboxylic acid is likely ionized at physiological pH, which can drastically reduce passive cell permeability.

  • Solution 1: Prodrug Approach. Mask the carboxylic acid with a lipophilic group that can be cleaved intracellularly by esterases. This temporarily neutralizes the charge, facilitating membrane passage.[1][2][3]

  • Solution 2: Bioisosteric Replacement. Replace the carboxylic acid with a less acidic functional group that is not negatively charged at physiological pH, if tolerable for target engagement.

Issue 2: High Polarity and Molecular Size of the PEG10 Linker

The long, flexible PEG10 linker contributes to a high polar surface area (PSA) and molecular weight, both of which can hinder cell permeability.[1][4]

  • Solution 1: Linker Shortening. Synthesize analogs with shorter PEG linkers (e.g., PEG2, PEG4) to reduce molecular weight and PSA.

  • Solution 2: Increase Linker Rigidity. Replace the flexible PEG linker with a more rigid aliphatic or phenyl linker. This can promote a more compact conformation favorable for cell entry.

  • Solution 3: Amide-to-Ester Substitution in Linker. If the linker contains amide bonds, substituting them with esters can reduce the hydrogen bond donor count and improve permeability.

Issue 3: Suboptimal Physicochemical Properties

The overall physicochemical profile of your PROTAC may not be conducive to passive diffusion.

  • Solution 1: Optimize Lipophilicity (LogP). While some lipophilicity is necessary, excessively high LogP can lead to poor aqueous solubility or membrane retention. Aim for a balanced LogP through subtle structural modifications.

  • Solution 2: Promote Intramolecular Hydrogen Bonding. Introduce functional groups that can form intramolecular hydrogen bonds. This can help the PROTAC adopt a more compact, "chameleon-like" conformation in the nonpolar environment of the cell membrane, shielding its polar surface area.

Summary of Troubleshooting Strategies and Expected Outcomes
StrategyModificationExpected Impact on PermeabilityKey Considerations
Prodrug Approach Convert -COOH to an ester (e.g., ethyl ester)HighEster must be stable in media but cleaved intracellularly.
Linker Modification Replace PEG10 with a shorter alkyl chainModerate to HighMay alter ternary complex formation and degradation efficiency.
Replace PEG10 with a rigid phenyl linkerModerateCan improve conformational stability.
Physicochemical Optimization Introduce intramolecular hydrogen bondsModerateRequires careful design to not disrupt target binding.
Amide-to-ester substitution in the linkerModerateCan improve lipophilicity and reduce H-bond donors.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound PROTAC not showing cellular activity despite good biochemical potency?

A common reason for a disconnect between biochemical and cellular activity is poor cell permeability. PROTACs are large molecules that often fall "beyond the Rule of Five," meaning their size and polarity can prevent them from efficiently crossing the cell membrane to reach their intracellular targets. The terminal carboxylic acid on your PROTAC is a major contributor to poor permeability.

Q2: What is a prodrug strategy and how can it help my PROTAC's permeability?

A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. For PROTACs with a carboxylic acid, a common prodrug strategy is to convert the acid into an ester. This masks the negative charge, making the molecule more lipophilic and better able to diffuse across the cell membrane. Once inside the cell, esterase enzymes cleave the ester, releasing the active carboxylic acid-containing PROTAC.

Q3: How does the PEG10 linker affect the permeability of my PROTAC?

While PEG linkers can improve solubility and provide the necessary length and flexibility for ternary complex formation, they also increase the molecular weight and polar surface area, which can negatively impact passive diffusion. Some studies suggest that more rigid or shorter alkyl linkers may be more favorable for cell permeability.

Q4: What are the key physicochemical properties to consider for improving PROTAC permeability?

For large molecules like PROTACs, key properties influencing permeability include:

  • Polar Surface Area (PSA): A lower PSA is generally better for permeability.

  • Lipophilicity (LogP): An optimal LogP range is needed; too high or too low can be detrimental.

  • Hydrogen Bond Donors (HBDs): Reducing the number of HBDs, for example by replacing an amide with an ester, can improve permeability.

  • Conformational Flexibility: PROTACs that can adopt a folded, less polar conformation in nonpolar environments tend to have better permeability.

Q5: Which assays should I use to measure the permeability of my PROTAC?

The two most common in vitro assays for assessing permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is useful for ranking compounds based on their intrinsic permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport, including efflux. It is considered more biologically relevant than PAMPA.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of your PROTACs.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Coat each well of the filter plate with 5 µL of the lipid solution and allow the solvent to evaporate.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Add 200 µL of the donor solution to each well of the coated filter plate.

  • Carefully place the filter plate onto the acceptor plate to form a "sandwich."

  • Incubate at room temperature for 5-18 hours with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell® permeable supports and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For Apical to Basolateral (A-B) Permeability: Add the test compound in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • For Basolateral to Apical (B-A) Permeability: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active efflux.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Cellular Activity of This compound PROTAC assay Perform Permeability Assay (PAMPA or Caco-2) start->assay q1 Is permeability low? sol1 Synthesize Ester Prodrug (e.g., Cbz-NH-peg10-CH2cooEt) q1->sol1 Yes sol2 Modify Linker (Shorter/Rigid) q1->sol2 If prodrug not feasible sol1->assay sol2->assay assay->q1 end Optimized PROTAC assay->end Permeability Improved

Caption: A workflow for troubleshooting and improving the permeability of PROTACs.

G cluster_1 Prodrug Strategy for Carboxylic Acid PROTACs prodrug_out PROTAC-COOEt (Lipophilic, Permeable) membrane Cell Membrane prodrug_out->membrane Passive Diffusion active_in PROTAC-COOH (Active, Impermeable) esterase Intracellular Esterases membrane->esterase esterase->active_in Hydrolysis

Caption: Mechanism of an ester prodrug strategy to enhance cell permeability.

G cluster_2 PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation Degradation proteasome->degradation

References

addressing steric hindrance with Cbz-NH-peg10-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbz-NH-peg10-CH2cooh. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this linker, with a specific focus on addressing challenges associated with steric hindrance.

Troubleshooting Guide

Steric hindrance, primarily from the bulky Carboxybenzyl (Cbz) protecting group and the flexible Polyethylene Glycol (PEG) chain, can lead to challenges in reaction efficiency and product purity. The following guide outlines common issues, their potential causes, and recommended solutions.

Symptom / Observation Potential Cause(s) Related to Steric Hindrance Recommended Solution(s) & Protocols
Low Coupling Yield of Carboxylic Acid 1. Steric hindrance from the Cbz group and PEG10 chain: The bulky Cbz group and the flexible PEG chain can physically obstruct the carboxylic acid terminus, preventing efficient approach of the coupling reagents and the amine-containing substrate.[1][2] 2. Sterically demanding substrate: The target molecule (e.g., a large protein or a sterically hindered small molecule) may present its own steric challenges, further complicating the coupling reaction.1. Optimize Coupling Chemistry:Switch to a more powerful coupling reagent: For sterically hindered couplings, standard carbodiimide reagents like EDC/NHS may be insufficient. Consider using uranium/aminium-based reagents such as HATU, HBTU, or HCTU, which form more reactive activated esters.[3][4] • Consider acyl fluoride formation: Converting the carboxylic acid to an acyl fluoride can enhance reactivity while minimizing steric bulk around the reaction center.[5] 2. Adjust Reaction Conditions:Increase reaction time: Extend the coupling reaction time to 4 hours or even overnight to allow for the slower reaction to proceed to completion. • Elevate temperature: Gently increasing the reaction temperature (e.g., to 40°C) can sometimes overcome the activation energy barrier imposed by steric hindrance. Monitor for potential side reactions.
Incomplete Cbz Deprotection 1. Poor accessibility of the Cbz group: The PEG10 chain can fold back, sterically shielding the Cbz group from the catalyst surface (e.g., Pd/C) during hydrogenolysis. 2. Catalyst poisoning: Substrates containing sulfur or other catalyst poisons can inhibit the deprotection reaction.1. Modify Hydrogenolysis Conditions:Increase catalyst loading: A higher catalyst-to-substrate ratio can improve the reaction rate. • Use a more active catalyst: Consider using a different form of palladium catalyst, such as palladium black or palladium hydroxide on carbon (Pearlman's catalyst). • Ensure efficient mixing: Vigorous stirring is crucial to ensure the substrate has adequate access to the catalyst surface. 2. Alternative Deprotection Methods:Acid-mediated deprotection: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. However, these conditions are harsh and may not be suitable for sensitive substrates. • Lewis acid-mediated deprotection: A milder alternative is the use of a Lewis acid such as aluminum trichloride (AlCl³) in a suitable solvent.
Difficulty in Product Purification 1. Broad peaks in chromatography: The polydispersity of the PEG chain can lead to peak broadening in techniques like HPLC and size-exclusion chromatography (SEC), making separation from starting materials and byproducts challenging. 2. Aggregation: The hydrophobic Cbz group, if still present, or the hydrophobic nature of a conjugated payload can lead to aggregation, further complicating purification.1. Optimize Chromatographic Conditions:Reverse-Phase HPLC: Use a mobile phase containing a mixture of organic solvent (e.g., acetonitrile) and water with an ion-pairing agent like TFA. A shallow gradient can improve resolution. • Size-Exclusion Chromatography (SEC): SEC is effective for removing unreacted small molecules from a larger PEGylated product. • Ion-Exchange Chromatography (IEX): The PEG chain can shield charges on the molecule, altering its binding to IEX resins. This can be exploited to separate PEGylated species from un-PEGylated ones. 2. Non-Chromatographic Techniques:Dialysis/Diafiltration: For larger conjugates, dialysis or diafiltration can be effective for removing low molecular weight impurities.

Frequently Asked Questions (FAQs)

Q1: How does the PEG10 chain contribute to steric hindrance?

A1: While PEG linkers are often used to create space between two conjugated molecules, the PEG chain itself can be a source of steric hindrance. The flexible chain can fold back on itself or the molecule it's attached to, creating a "cloud" that can sterically shield the reactive ends of the linker. This can impede the approach of reactants to either the Cbz-protected amine or the carboxylic acid terminus.

Q2: What are the best coupling reagents to overcome steric hindrance with this compound?

A2: For sterically hindered couplings involving the carboxylic acid end of the linker, uranium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides like DCC or EDC. These reagents form highly reactive OAt- or OBt-esters, which can react more efficiently with hindered amines. Another strategy is the in-situ formation of acyl fluorides, which are small yet highly reactive.

Q3: Are there alternative protecting groups to Cbz that are less sterically hindering?

A3: Yes, while Cbz is a common protecting group, others may be considered. The Boc (tert-butoxycarbonyl) group is also widely used and can be removed under acidic conditions. The Fmoc (9-fluorenylmethoxycarbonyl) group is another option, which is base-labile. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Q4: How can I quantitatively assess the efficiency of my coupling reaction?

A4: The efficiency of the coupling reaction can be assessed using several analytical techniques. Reverse-phase HPLC can be used to monitor the disappearance of starting materials and the appearance of the product. LC-MS can confirm the mass of the desired product. For PEGylated proteins, SDS-PAGE will show a shift in molecular weight, and techniques like hydrophobic interaction chromatography (HIC) can help determine the degree of PEGylation.

Q5: What are the key considerations for the Cbz deprotection of a sterically hindered substrate?

A5: For sterically hindered substrates, standard catalytic hydrogenolysis may be slow or incomplete. It is important to ensure efficient mixing and consider increasing the catalyst loading. If these measures are not successful, alternative deprotection methods should be considered. Acid-mediated deprotection is an option, but care must be taken if the substrate is acid-sensitive. Lewis acid-mediated methods may offer a milder alternative.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an Amine-Containing Substrate using HATU

Materials:

  • This compound

  • Amine-containing substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the amine-containing substrate (1-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS or HPLC. For particularly hindered substrates, the reaction time may need to be extended to 24 hours.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by an appropriate method, such as reverse-phase HPLC.

Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenator)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Preparation: Dissolve the Cbz-protected compound in methanol or ethanol in a reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas via a balloon or by connecting to a hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require longer times or gentle heating.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Steric_Hindrance cluster_reagent Reactant Approach cluster_linker This compound Reagent Amine Substrate COOH Carboxylic Acid Reagent->COOH Hindered Attack Cbz Bulky Cbz Group Cbz->Reagent Steric Clash PEG Flexible PEG10 Chain PEG->Reagent Steric Shielding

Caption: Steric hindrance affecting the coupling reaction.

Troubleshooting_Workflow start Low Reaction Yield coupling_check Is it a coupling reaction? start->coupling_check deprotection_check Is it a Cbz deprotection? coupling_check->deprotection_check No coupling_solutions Optimize Coupling: - Use HATU/HCTU - Increase reaction time - Elevate temperature coupling_check->coupling_solutions Yes deprotection_solutions Optimize Deprotection: - Increase catalyst load - Use alternative method (e.g., acid) deprotection_check->deprotection_solutions Yes purification_issue Check purification method deprotection_check->purification_issue No end Improved Yield coupling_solutions->end deprotection_solutions->end purification_issue->end

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway start This compound + R-NH2 coupling Coupling Reaction (e.g., HATU, DIPEA) start->coupling intermediate Cbz-NH-peg10-CH2-CO-NH-R coupling->intermediate deprotection Cbz Deprotection (e.g., H2, Pd/C) intermediate->deprotection product H2N-peg10-CH2-CO-NH-R deprotection->product

Caption: General reaction pathway for conjugation.

References

Technical Support Center: Purification of Cbz-NH-PEG10-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cbz-NH-PEG10-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: The most common and often difficult-to-remove impurity is the unreacted PEG starting material (e.g., H2N-PEG10-CH2COOH or the corresponding alcohol if the carboxylation was the final step). Standard chromatography can be challenging for separation.[1][2]

  • Reagents and Byproducts: Excess benzyl chloroformate (Cbz-Cl) and byproducts from the protection step can be present.[3][4]

  • Dipegylated Urea: If there are issues with the quality of the starting amine or reaction conditions, urea-type byproducts can form.

  • Incomplete Carboxylation Products: If the synthesis involves oxidation of a terminal alcohol, the starting alcohol may remain as a significant impurity.[2]

Q2: My this compound product is streaking badly during silica gel column chromatography. What can I do?

A2: Streaking on silica gel is a common issue with polar, flexible molecules like PEGs. The highly polar nature of both the silica gel and your compound leads to strong, non-ideal interactions.

Troubleshooting Steps:

  • Modify the Mobile Phase: Standard ethyl acetate/hexane systems are often ineffective.

    • Increase Polarity: Use a more polar solvent system like dichloromethane/methanol or chloroform/methanol.

    • Add a Competitive Binder: Add a small amount of a polar, competitive agent to the eluent. For an acidic compound like yours, adding 0.5-1% acetic acid can significantly improve peak shape by preventing tailing on the acidic silica surface.

    • Use Alcohol Mixtures: A gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform has been reported to provide better separation for similar PEG-containing compounds.

  • Use a Different Stationary Phase: If modifying the mobile phase fails, consider alternative chromatography methods like reverse-phase chromatography.

Q3: Which purification method is generally recommended for this compound?

A3: For high-purity requirements, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules. The non-polar Cbz group provides a strong handle for retention on a non-polar stationary phase (like C18 or C4), allowing for excellent separation from more polar or less retained impurities. For less stringent purity needs or larger scales, silica gel chromatography or crystallization can be viable options.

Purification Strategy Overview

The choice of purification strategy depends on the scale, required purity, and the nature of the main impurities.

Purification Method Comparison
FeatureSilica Gel ChromatographyReverse-Phase HPLC (RP-HPLC)CrystallizationLiquid-Liquid Extraction
Principle Polarity (Normal Phase)HydrophobicityDifferential SolubilityDifferential Solubility / pKa
Resolution Low to MediumVery HighHigh (for impurities)Low (Bulk Separation)
Typical Purity 85-95%>98%>99% (if successful)Removes bulk impurities
Yield Medium to HighMediumVaries, can be lowHigh
Scale mg to multi-gramµg to grammg to kggram to kg
Pros Inexpensive, high capacityHigh resolution, separates close isomersPotentially high purity, scalableFast, removes salts/reagents
Cons Streaking/tailing issues with PEGsExpensive, lower capacityProduct may not crystallizeLow resolution

Experimental Protocols & Methodologies

Protocol 1: Purification by Silica Gel Chromatography

This protocol is designed for initial purification to remove non-polar impurities or when RP-HPLC is not available.

1. Materials:

  • Crude this compound
  • Silica Gel (230-400 mesh)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)
  • Thin Layer Chromatography (TLC) plates

2. Procedure:

  • TLC Analysis: Determine an appropriate solvent system. Start with 100% DCM and gradually increase the percentage of MeOH. A common system is 95:5 DCM:MeOH. Add 0.5% AcOH to the eluent to improve the spot shape. The target Rf for your product should be ~0.2-0.3.
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture and pack the column.
  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity (e.g., increase the percentage of MeOH) to elute your product.
  • Fraction Collection: Collect fractions and monitor them by TLC.
  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: High-Purity Purification by Preparative RP-HPLC

This is the recommended method for achieving high purity (>98%).

1. Materials:

  • Crude or partially purified this compound
  • HPLC-grade Water
  • HPLC-grade Acetonitrile (ACN)
  • Trifluoroacetic Acid (TFA)
  • C18 Preparative HPLC column

2. Procedure:

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 95:5 Water:ACN). Filter the sample through a 0.45 µm syringe filter before injection.
  • Chromatography Conditions:
  • Mobile Phase A: Water + 0.1% TFA
  • Mobile Phase B: Acetonitrile + 0.1% TFA
  • Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
  • Detection: UV at 220 nm and 254 nm (for the Cbz group).
  • Elution Gradient: Run a linear gradient from low to high organic phase. A typical gradient is shown in the table below. This may need to be optimized based on your specific crude product profile.
  • Fraction Collection: Collect fractions corresponding to the main product peak.
  • Product Recovery: Combine the pure fractions. Remove the acetonitrile by rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.

Example RP-HPLC Gradient
Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0955
5955
45595
50595
52955
60955

Diagrams and Workflows

General Synthesis and Purification Workflow

Purification Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., H2N-PEG10-COOH + Cbz-Cl) reaction Coupling Reaction start->reaction extraction Liquid-Liquid Extraction (to remove salts/reagents) reaction->extraction crude Crude Product extraction->crude purify Chromatography or Crystallization crude->purify pure Pure Product (>95%) purify->pure analysis Purity Check (HPLC, NMR, MS) pure->analysis

Caption: General workflow from synthesis to final purified product analysis.

Decision Tree for Purification Strategy

Decision Tree q1 What is the required final purity? high_purity > 98% Purity (e.g., for biological assays) q1->high_purity High low_purity < 95% Purity (e.g., for intermediate step) q1->low_purity Moderate rphplc Use Preparative RP-HPLC high_purity->rphplc q2 What is the primary impurity? low_purity->q2 nonpolar_imp Non-polar byproducts q2->nonpolar_imp Non-polar polar_imp Unreacted PEG starting material q2->polar_imp Polar silica Use Silica Gel Chromatography nonpolar_imp->silica crystallize Attempt Crystallization or use RP-HPLC polar_imp->crystallize

Caption: Decision guide for selecting an appropriate purification method.

Troubleshooting Flowchart: Low Purity After Chromatography

Troubleshooting Flowchart start Purity is low after column chromatography q1 What does the chromatogram look like? start->q1 broad_peak Product peak is broad or tailing q1->broad_peak Broad Peak coelution Impurity co-elutes with the product q1->coelution Overlapping Peaks sol1 Silica: Add 0.5% AcOH to eluent. RP-HPLC: Ensure 0.1% TFA is in both mobile phases. broad_peak->sol1 sol2 Decrease sample loading amount. broad_peak->sol2 sol3 Make the elution gradient shallower (e.g., 5-95% over 60 min instead of 30 min). coelution->sol3 sol4 Change selectivity: Switch from a C18 to a C4 column (or vice-versa). coelution->sol4

Caption: Troubleshooting guide for common chromatography purity issues.

References

linker cleavage and stability of Cbz-NH-peg10-CH2cooh in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cbz-NH-PEG10-CH2COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker in cellular applications, with a focus on its cleavage and stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: The this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This linker contains a Cbz-protected amine and a terminal carboxylic acid, connected by a 10-unit polyethylene glycol (PEG) chain.[3] The Cbz group serves as a protecting group for the amine, which can be deprotected to allow for conjugation to a ligand for an E3 ligase. The carboxylic acid end can be coupled to a ligand for the target protein of interest.

Q2: What is the expected mechanism of cleavage for the this compound linker in cells?

A2: The intracellular cleavage of the this compound linker is not extensively documented in the literature. However, based on the chemical nature of the components, we can hypothesize the following:

  • Cbz (Benzyloxycarbonyl) Group: While the Cbz group is generally stable under physiological conditions, some studies have shown that certain microbial enzymes can cleave it.[4] It is plausible that some intracellular mammalian enzymes, such as non-specific esterases or amidases, could slowly hydrolyze the carbamate bond, although this is not a well-established pathway. The primary and most predictable mode of cleavage for the Cbz group is through chemical methods like hydrogenolysis, which are not typically employed in a cellular context.

  • PEG10 Chain: Short polyethylene glycol (PEG) linkers are generally considered to be metabolically stable within cells and are not expected to be a primary site of cleavage. Their main role is to provide a hydrophilic spacer of a defined length to orient the two ligands of a PROTAC for effective ternary complex formation.

  • Amide Bonds: Once the linker is incorporated into a PROTAC, the amide bonds formed during the coupling of the ligands are generally stable. However, if the ligands themselves are metabolized, this could lead to the breakdown of the entire PROTAC molecule.

Q3: How does the PEG10 linker influence the properties of a PROTAC?

A3: The PEG10 linker plays a crucial role in determining the overall efficacy of a PROTAC by influencing several key parameters:

  • Solubility and Permeability: PEG linkers are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule. However, excessively long or polar linkers can sometimes negatively impact cell permeability. The PEG10 length is in a range that often provides a good balance between solubility and the ability to cross cell membranes.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long might lead to non-productive binding.

  • Metabolic Stability: PEG linkers are generally more resistant to metabolic degradation compared to alkyl chains, which can prolong the intracellular half-life of the PROTAC.

Troubleshooting Guide

This section addresses common issues encountered during experiments with the this compound linker, particularly in the context of PROTAC development.

Issue Potential Cause Troubleshooting Steps
Low or no target protein degradation Poor cell permeability of the PROTAC. 1. Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm intracellular target binding. 2. Modify Linker: If permeability is low, consider synthesizing analogs with different linker compositions to improve physicochemical properties.
Inefficient ternary complex formation. 1. In Vitro Complex Formation Assay: Use biophysical methods like TR-FRET, Fluorescence Polarization (FP), or AlphaLISA to directly measure the formation of the ternary complex. 2. Optimize Linker Length: The PEG10 length may not be optimal for your specific target and E3 ligase pair. Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12).
Incorrect E3 ligase selection. 1. Confirm E3 Ligase Expression: Ensure that the chosen E3 ligase is expressed in your cell line of interest using Western blot or qPCR.
"Hook Effect" observed (decreased degradation at high PROTAC concentrations) Formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex. 1. Wide Dose-Response Curve: Perform a degradation experiment over a broad concentration range to confirm the bell-shaped curve characteristic of the hook effect. 2. Enhance Ternary Complex Cooperativity: Modify the linker to be more rigid or to pre-organize the PROTAC into a conformation that favors ternary complex formation.
PROTAC appears unstable in cell-based assays. Metabolic cleavage of the PROTAC. 1. Incubate with Liver Microsomes or S9 Fractions: Assess the metabolic stability of your PROTAC in vitro using liver microsomes or S9 fractions, followed by LC-MS/MS analysis to identify metabolites. 2. Identify Cleavage Sites: If cleavage is observed, use mass spectrometry to pinpoint the labile site. This could be within the linker (less likely for PEG) or on one of the ligands.
Difficulty in synthesizing the final PROTAC. Inefficient coupling reactions. 1. Optimize Coupling Conditions: For the carboxylic acid end, use standard peptide coupling reagents like HATU or HBTU. For the Cbz-deprotected amine, ensure complete deprotection before coupling. 2. Purification Challenges: Use appropriate chromatographic methods (e.g., reverse-phase HPLC) for purification and confirm the final product identity and purity by LC-MS and NMR.

Quantitative Data Summary

Table 1: Stability of Different Linker Types in Human Liver S9 and Lysosomal Fractions

Linker TypeSubcellular FractionIncubation Time (hours)% CleavageReference
Valine-Citrulline (Peptide)Human Liver S924>80%
Valine-Citrulline (Peptide)Human Lysosomes0.5>80%
Gly-Gly-Phe-Gly (Peptide)Human Lysosomes24Near complete
Valine-Alanine (Peptide)Human Lysosomes24Near complete
Non-cleavable (e.g., Mafodotin)Human Lysosomes24No significant cleavage

This data highlights the rapid cleavage of peptide-based linkers in lysosomal fractions, while non-cleavable linkers remain stable.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
12~100~70
16~10>90

This case study demonstrates that linker length can significantly impact the degradation efficiency of a PROTAC, with an optimal length leading to a lower DC50 (higher potency) and a higher Dmax (greater extent of degradation).

Experimental Protocols

Protocol 1: In Vitro Linker Stability Assay in Human Liver S9 and Lysosomal Fractions

Objective: To assess the metabolic stability and cleavage of the this compound linker (or a PROTAC containing it) in subcellular fractions that mimic the cytosolic and lysosomal environments.

Materials:

  • Test compound (this compound or final PROTAC)

  • Human Liver S9 Fraction (e.g., from Xenotech)

  • Human Liver Lysosomes (e.g., from Xenotech)

  • NADPH regenerating system (for S9 fraction)

  • Catabolic buffer

  • Acetonitrile

  • Formic acid

  • Kinetix C18 column (or equivalent) for HPLC

  • Mass spectrometer (e.g., SCIEX X500B or equivalent)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration of 0.05 mg/mL in either human liver S9 fraction (supplemented with NADPH regenerating system) or human liver lysosomes.

  • Incubation:

    • Incubate the samples at 37°C for various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).

  • Reaction Quenching:

    • At each time point, stop the reaction by heat inactivation at 95°C for 5 minutes.

    • Precipitate the proteins by adding a cold organic solvent like acetonitrile, followed by centrifugation to pellet the protein debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid for chromatographic separation.

    • Monitor the disappearance of the parent compound and the appearance of potential cleavage products over time.

Protocol 2: Western Blot for Quantifying PROTAC-Mediated Protein Degradation

Objective: To determine the concentration-dependent degradation of a target protein by a PROTAC containing the this compound linker.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Image the blot and perform densitometry analysis to quantify the relative protein levels.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Assessing Linker Stability and Efficacy

Linker_Workflow cluster_workflow Experimental Workflow Start Start: PROTAC with This compound Linker Permeability 1. Assess Cell Permeability (e.g., CETSA, NanoBRET) Start->Permeability Stability 2. In Vitro Stability Assay (Lysosomes, S9 Fractions) LC-MS/MS Permeability->Stability Degradation 3. Protein Degradation Assay (Western Blot) Stability->Degradation Ternary 4. Ternary Complex Formation Assay (e.g., TR-FRET) Degradation->Ternary Optimization Optimization: Modify Linker or Ligands Ternary->Optimization Suboptimal? End End: Optimized PROTAC Ternary->End Optimal Optimization->Start Redesign

Caption: Workflow for evaluating linker stability and PROTAC efficacy.

References

Validation & Comparative

A Comparative Guide to PROTAC Linker Validation: A Case Study in BTK Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of Proteolysis Targeting Chimeras (PROTACs), focusing on the critical role of the linker element. While centered around the specific structure Cbz-NH-peg10-CH2cooh , the principles and protocols outlined here are broadly applicable to the comparative analysis of various PROTAC linker technologies. We present a hypothetical case study comparing three distinct linkers in the context of Bruton's tyrosine kinase (BTK) degradation, a clinically relevant target in oncology and immunology.[1][2][3]

The efficacy of a PROTAC is not determined by a single component but by the synergistic interplay of its three parts: a warhead that binds the target protein, an E3 ligase ligand, and a linker that connects them.[4][5] The linker is a crucial determinant of the PROTAC's ability to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. Linker composition, length, rigidity, and attachment points can dramatically impact a PROTAC's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Linker Performance

In our case study, we compare three hypothetical BTK-targeting PROTACs. All three utilize the same BTK warhead and the same Cereblon (CRBN) E3 ligase ligand but differ in their linker chemistry.

  • Compound A (PEG10 Linker): Utilizes a this compound linker, representing a flexible, mid-length polyethylene glycol (PEG) structure. PEG linkers are often employed to improve solubility and permeability.

  • Compound B (Alkyl C5 Linker): Incorporates a shorter, more rigid 5-carbon alkyl chain. Shorter linkers can sometimes lead to steric hindrance, but may also offer improved ternary complex stability if an optimal conformation is achieved.

  • Compound C (PEG20 Linker): Features a longer, more hydrophilic PEG20 linker to assess the impact of increased length and flexibility.

The performance of these compounds is evaluated across biochemical, cellular, and pharmacokinetic assays.

Table 1: Biochemical and Cellular Performance of BTK PROTACs

Parameter Compound A (PEG10) Compound B (Alkyl C5) Compound C (PEG20) Rationale
BTK Binding Affinity (Kd, nM) 15 18 16 Measures direct engagement with the target protein.
CRBN Binding Affinity (Kd, nM) 120 115 125 Measures direct engagement with the E3 ligase.
Ternary Complex Kd (nM) 55 150 95 Quantifies the stability of the key Target-PROTAC-E3 complex.
Degradation Potency (DC50, nM) 25 250 80 Concentration for 50% target degradation in cells.

| Maximal Degradation (Dmax, %) | 95% | 70% | 92% | The highest level of protein degradation achieved. |

Table 2: Physicochemical and Pharmacokinetic Properties

Parameter Compound A (PEG10) Compound B (Alkyl C5) Compound C (PEG20) Rationale
Molecular Weight ( g/mol ) ~1150 ~950 ~1600 Impacts cell permeability and "drug-likeness".
Aqueous Solubility (µM) 150 30 200 Critical for formulation and bioavailability.
Cell Permeability (Papp, 10-6 cm/s) 5.2 8.5 2.1 Measures the ability to cross the cell membrane.

| Metabolic Stability (t1/2, min) | 45 | 65 | 30 | Half-life in human liver microsomes. |

Visualizing Key Processes and Workflows

PROTAC Mechanism of Action

The fundamental mechanism of any PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC acts as a bridge, bringing the target protein into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Compound A) POI Target Protein (BTK) PROTAC->POI Binds E3 E3 Ligase (CRBN) PROTAC->E3 Ternary POI-PROTAC-E3 E2 E2-Ub E2->Ternary Ubiquitination Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary->PROTAC Recycles POI_Ub Ubiquitinated BTK Ternary->POI_Ub Release POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Comparison

A systematic approach is required to compare different PROTAC linkers. The workflow begins with the synthesis of the molecules, followed by a series of in vitro biochemical and cell-based assays to determine potency and mechanism, and finally, an assessment of drug-like properties.

Workflow A Synthesis of PROTACs A, B, C B Biochemical Assays (Binding Affinity) A->B F ADME/PK Assays (Solubility, Permeability) A->F C Ternary Complex Formation Assay B->C D Cellular Degradation Assay (Western Blot) C->D E Determine DC50 & Dmax D->E G Data Analysis & Linker Selection E->G F->G

Caption: Experimental workflow for comparative PROTAC linker validation.

Decision Logic for Linker Optimization

The selection of an optimal linker is a multi-parameter optimization problem. The goal is to find a linker that maximizes degradation potency and cellular activity while maintaining favorable physicochemical properties.

Logic Start Start with Initial Linker Check_DC50 Potent Degradation? (Low DC50) Start->Check_DC50 Check_Dmax High Dmax? Check_DC50->Check_Dmax Yes Modify_Linker Modify Linker (Length, Rigidity) Check_DC50->Modify_Linker No Check_PK Good PK Profile? Check_Dmax->Check_PK Yes Check_Dmax->Modify_Linker No Check_PK->Modify_Linker No Lead_Candidate Lead Candidate Check_PK->Lead_Candidate Yes Modify_Linker->Check_DC50

Caption: Logical flowchart for PROTAC linker optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This assay directly measures the reduction of target protein levels within cells after PROTAC treatment.

  • Cell Culture: Seed Mino (mantle cell lymphoma) cells, which endogenously express BTK, in 6-well plates at a density of 1x106 cells/well and allow them to adhere.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC (Compound A, B, C) in culture medium. Treat cells for 24 hours with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µ g/lane ), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against BTK overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band densities using software like ImageJ. Normalize BTK band intensity to the loading control. Calculate the percentage of remaining BTK relative to the vehicle control. Plot the data to determine DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).

Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)

This assay assesses the ability of a PROTAC to physically bridge the target protein and the E3 ligase.

  • Reagents: Purified recombinant His-tagged BTK protein, purified GST-tagged CRBN/DDB1 complex, and the PROTACs of interest.

  • Complex Formation: In a microcentrifuge tube, combine His-BTK (500 nM), GST-CRBN/DDB1 (500 nM), and the PROTAC (1 µM) or DMSO vehicle in assay buffer. Incubate for 2 hours at 4°C with gentle rotation.

  • Pull-down: Add Glutathione Sepharose beads to each tube to capture the GST-tagged CRBN complex and any interacting proteins. Incubate for another 2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the captured proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-His antibody to detect the co-precipitated BTK. An increased BTK signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Protocol 3: Caco-2 Permeability Assay

This assay is a standard in vitro method to predict intestinal absorption and overall cell permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer, which typically takes 21 days.

  • Assay:

    • Wash the Caco-2 monolayer with pre-warmed transport buffer (HBSS).

    • Add the PROTAC compound (e.g., at 10 µM) to the apical (A) side of the Transwell.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.

References

A Comparative Guide to the Mass Spectrometry Analysis of Cbz-NH-PEG10-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The precise characterization of heterobifunctional PEG linkers, such as Cbz-NH-PEG10-CH2COOH, is critical in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Mass spectrometry (MS) stands as a primary analytical technique for verifying the molecular weight, assessing purity, and identifying synthesis-related impurities of these conjugates. This guide provides a comparative overview of the most common MS techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of this compound, supported by experimental protocols and data presentation.

Comparison of Mass Spectrometry Techniques

The analysis of PEGylated molecules presents distinct challenges, primarily due to the potential for polydispersity of the PEG chain and the formation of multiple charge states in ESI-MS.[1] The choice between ESI-MS and MALDI-Time of Flight (TOF)-MS is often dictated by the specific analytical requirement, such as the need for coupling with liquid chromatography for complex mixture analysis or the rapid screening of samples.[1]

FeatureESI-MS (Electrospray Ionization)MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization)
Principle Soft ionization technique that generates ions from a liquid solution.Soft ionization technique where a laser strikes a matrix mixed with the analyte.
Coupling Routinely coupled with Liquid Chromatography (LC-MS) for separation of complex mixtures.[1]Typically a standalone technique for direct analysis of purified samples.[1]
Ionization Prone to forming multiple charge states, which can complicate spectral interpretation.[1]Primarily generates singly charged ions, leading to simpler spectra.
Salt Tolerance Lower tolerance to salts and buffers.Higher tolerance to salts and buffers.
Sample Prep Simpler sample preparation, often involving dilution in a suitable solvent.Requires co-crystallization with a suitable matrix, which can interfere with analysis.
Key Advantages Excellent for LC-MS workflows, automation-friendly, and provides structural information via tandem MS (MS/MS).Rapid analysis, superior for determining molecular weight distribution of polymers.
Application Ideal for quantitative analysis and characterization of components in a mixture.Well-suited for rapid, qualitative confirmation of molecular weight.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using LC-ESI-MS and MALDI-TOF-MS. Note that instrument-specific parameters should be optimized.

1. LC-ESI-MS Protocol

This protocol is adapted for a general LC-MS system equipped with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer (MS) Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: 100 - 2000 m/z.

    • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with normalized collision energy ramped to identify characteristic fragments.

2. MALDI-TOF-MS Protocol

This protocol is generalized for a standard MALDI-TOF instrument.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in 50:50 acetonitrile/water.

    • Prepare a saturated matrix solution. A common matrix for PEG analysis is α-Cyano-4-hydroxycinnamic acid (HCCA).

    • Mix the analyte solution and matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).

  • Mass Spectrometer (MS) Settings:

    • Ionization Mode: Positive ion reflector mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Optimized to achieve good signal-to-noise without significant fragmentation.

    • Mass Range: Calibrated in the expected mass range of the analyte.

Data Presentation and Visualization

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C31H51NO14), the expected monoisotopic mass is approximately 661.33 g/mol .

  • ESI-MS: The spectrum will likely show the protonated molecule [M+H]⁺ at m/z 662.34 and potentially adducts with sodium [M+Na]⁺ at m/z 684.32 and potassium [M+K]⁺ at m/z 700.29. Due to the PEG chain, a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) may be observed if the starting PEG material was polydisperse.

  • MALDI-TOF-MS: The spectrum is expected to be dominated by the singly charged sodium adduct [M+Na]⁺ at m/z 684.32, which is common for PEG compounds in MALDI analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution dilute 2. Dilute to 10 µM (for ESI) or Mix 1:1 with Matrix (for MALDI) stock->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation ESI-MS Path maldi_ms MALDI-TOF-MS Analysis dilute->maldi_ms MALDI-MS Path esi_ms ESI-MS Analysis lc_separation->esi_ms data_acq Data Acquisition esi_ms->data_acq maldi_ms->data_acq spectral_proc Spectral Processing & Deconvolution data_acq->spectral_proc final_report Final Report: - Molecular Weight - Purity - Impurity Profile spectral_proc->final_report Characterization Report

Caption: Experimental workflow for MS analysis of this compound.

Anticipated Fragmentation Pathway

In tandem MS (MS/MS) experiments using CID, the fragmentation of this compound is expected to occur primarily along the PEG chain and at the Cbz protecting group.

fragmentation_pathway cluster_legend Legend parent Cbz-NH-(CH₂CH₂O)₁₀-CH₂COOH [M+H]⁺ frag1 Loss of CO₂ (-44 Da) parent:f1->frag1 From Carboxylic Acid frag2 Loss of Benzyl group (-91 Da) parent:f1->frag2 From Cbz group frag3 Cleavage of PEG chain (-n*44 Da) parent:f1->frag3 Characteristic PEG fragmentation l1 Red arrows indicate fragmentation events.

Caption: Predicted fragmentation pathways for this compound in MS/MS.

Alternative and Complementary Analytical Techniques

While MS is a powerful tool, a comprehensive characterization of this compound conjugates benefits from orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the linker. NMR can verify the integrity of the Cbz and carboxylic acid termini and provide information on the average number of PEG units.

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV (to detect the Cbz group) and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) (for the PEG moiety), HPLC is crucial for assessing the purity of the conjugate and quantifying impurities.

By combining these mass spectrometry techniques with other analytical methods, researchers and drug development professionals can ensure a thorough and accurate characterization of this compound conjugates, which is essential for the development of safe and effective therapeutics.

References

A Comparative Guide to Ternary Complex Formation with PEG-based Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at the forefront of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the formation and stability of the ternary complex, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. This guide provides a comparative overview of PROTACs utilizing polyethylene glycol (PEG)-based linkers, with a focus on the principles of ternary complex formation and the methodologies used for their characterization. While specific experimental data for the Cbz-NH-peg10-CH2cooh linker is not available in the reviewed literature, this guide will use representative data from other PEG linkers to illustrate key concepts and comparisons with other linker types, such as alkyl chains.

The Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not a passive spacer; it actively participates in and influences the thermodynamics and kinetics of ternary complex formation. Key functions of the linker include:

  • Enabling Proximity: The primary role of the linker is to bridge the target protein and the E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin.

  • Modulating Cooperativity: The linker can either positively or negatively influence the binding affinity of the PROTAC for its two target proteins within the ternary complex. Positive cooperativity, where the formation of the binary complex with one protein enhances the binding to the second, is a desirable characteristic for potent degraders.

  • Imparting Physicochemical Properties: The linker's composition affects the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule. PEG linkers, for instance, are known to enhance hydrophilicity and solubility.[1][2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters for this evaluation are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved.[1]

  • Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase, as well as the affinity within the ternary complex.

  • Cooperativity (α): A measure of how the binding of the first protein influences the binding of the second. An alpha value greater than 1 indicates positive cooperativity.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. Note: This data is representative and intended to illustrate the impact of linker choice. Direct comparisons across different studies should be made with caution due to variations in experimental systems.

Table 1: Impact of Linker Length (PEG) on BRD4 Degradation
PROTAC Linker DC50 (nM) Dmax (%)
PROTAC APEG415>95
PROTAC BPEG85>95
PROTAC CPEG1225>90

This hypothetical data illustrates that there is often an optimal linker length for maximum degradation efficiency.

Table 2: Comparison of Flexible (PEG) vs. Rigid Linkers for Androgen Receptor (AR) Degradation
PROTAC Linker Type AR Degradation in 22Rv1 cells (at 1 µM)
PROTAC DFlexible (PEG-like)~70%
PROTAC ERigid (piperazine-based)>90%

This hypothetical data suggests that linker rigidity can significantly impact degradation efficacy.

Table 3: Comparison of PEG vs. Alkyl Linkers for BTK Degradation
PROTAC Linker DC50 (nM) Dmax (%)
PROTAC FPEG610>90
PROTAC GC6 Alkyl50~80

This hypothetical data highlights the potential for PEG linkers to improve potency compared to simple alkyl chains.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Start PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical Characterize Binding Cellular Cellular Degradation Assays (Western Blot, In-Cell Western) Start->Cellular Assess Degradation Data Data Analysis (Kd, α, DC50, Dmax) Biophysical->Data Cellular->Data Optimization Lead Optimization Data->Optimization Structure-Activity Relationship

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Properties Logical Relationships of Linker Properties cluster_properties Linker Linker Properties Composition Composition (e.g., PEG, Alkyl) Linker->Composition Length Length Linker->Length Rigidity Rigidity Linker->Rigidity Ternary Ternary Complex Formation & Stability Composition->Ternary PK Pharmacokinetics (Solubility, Permeability) Composition->PK Length->Ternary Rigidity->Ternary Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy PK->Efficacy

Caption: Logical relationships of linker properties.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of the binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Immobilization reagents (e.g., EDC/NHS, streptavidin)

  • Purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex)

  • Purified target protein (POI)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on a CM5 chip using a fresh mixture of EDC and NHS.

    • Inject the E3 ligase solution (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kd.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

    • Analyze the data to determine the ternary complex binding affinity and kinetics.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Use the instrument's software to analyze the binding curves and calculate kinetic and affinity constants.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities.

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of binding to calculate cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • Matched buffer for all components

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Degas all solutions before use.

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Titration 3 (PROTAC into E3 Ligase + Target Protein): Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

    • Calculate the cooperativity factor (α) by comparing the Kd of the binary and ternary interactions.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the proximity of the E3 ligase and the target protein induced by the PROTAC in a solution-based assay.

Materials:

  • TR-FRET compatible plate reader

  • Low-volume 384-well plates

  • Tagged E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged)

  • Lanthanide-labeled antibody against one tag (Donor, e.g., anti-His-Tb)

  • Fluorescently-labeled antibody against the other tag (Acceptor, e.g., anti-GST-d2)

  • PROTAC of interest

  • Assay buffer

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Plate Setup:

    • Add the target protein, E3 ligase, and varying concentrations of the PROTAC to the wells of the 384-well plate.

    • Add the donor and acceptor antibodies.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

  • Measurement:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after excitation of the donor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line of interest

  • Cell culture reagents

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and image the blot.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

References

The Efficacy of PEGylated Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success is the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene glycol (PEG) linkers, such as Cbz-NH-peg10-CH2cooh, are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the efficacy of a 10-unit PEG linker against other similar linkers, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][2] The length, composition, and rigidity of the linker significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] Alkyl and PEG chains are the most common motifs used in PROTAC linkers.[1] While alkyl chains offer synthetic accessibility, PEG linkers provide increased hydrophilicity, which can improve solubility and cell permeability.[4]

Comparative Efficacy of PEG Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and even small changes in linker length can have a profound impact on degradation efficiency. The following table summarizes representative data from studies on bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the effect of varying PEG linker length on degradation potency.

Linker CompositionTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG3BRD4VHL85>90
PEG4BRD4VHL30>95
PEG5 BRD4 VHL 15 >98
PEG6BRD4VHL45>95
16-atom alkyl/PEGERαVHL~10>90
12-atom alkyl/PEGERαVHL~100~70

Note: The data presented is a synthesized representation from multiple sources to illustrate trends and should not be interpreted as a direct head-to-head comparison from a single study.

As the table suggests, a PEG linker of 5 units, which is comparable in length to the 10-unit PEG in this compound (as PEG units are often defined by the number of ethylene glycol repeats), can offer an optimal balance for potent protein degradation. Shorter or longer linkers can lead to a decrease in efficacy, likely due to suboptimal ternary complex formation. It is crucial to note that while trends can be observed, the empirical nature of PROTAC optimization necessitates the synthesis and evaluation of a library of linkers with varying lengths and compositions for each new target.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linker efficacy. The following is a detailed methodology for a key experiment used to quantify target protein degradation.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the amount of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MCF7 for ERα, HeLa for BRD4)

  • PROTACs of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Linker Evaluation cluster_synthesis Linker/PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis LinkerSynthesis Synthesize Linker Library (e.g., varying PEG length) PROTACSynthesis Synthesize PROTACs LinkerSynthesis->PROTACSynthesis CellTreatment Treat Cells with PROTACs PROTACSynthesis->CellTreatment WesternBlot Western Blot for Protein Degradation CellTreatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT, MTS) CellTreatment->CellViability Quantification Quantify Protein Levels WesternBlot->Quantification IC50 Determine IC50 CellViability->IC50 DC50_Dmax Determine DC50 & Dmax Quantification->DC50_Dmax CompareEfficacy Compare Linker Efficacy DC50_Dmax->CompareEfficacy IC50->CompareEfficacy

Caption: Workflow for evaluating PROTAC linker efficacy.

References

Safety Operating Guide

Proper Disposal of Cbz-NH-peg10-CH2cooh: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For novel or specialized compounds such as Cbz-NH-peg10-CH2cooh, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and informed approach is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on an assessment of its constituent parts: the carbobenzyloxy (Cbz) protecting group and the polyethylene glycol (PEG) linker.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While polyethylene glycol (PEG) itself is generally considered non-hazardous and biodegradable, the carbobenzyloxy (Cbz) group warrants a more cautious approach due to its origin from benzyl chloroformate, a hazardous substance.[1][2][3] Some Cbz-containing compounds are known to be irritants.[4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat

Step-by-Step Disposal Procedure

Given the absence of a specific Safety Data Sheet for this compound, and the potential hazards associated with the Cbz moiety, it is recommended to treat this compound as a hazardous chemical waste. This "guilty until proven innocent" approach ensures the highest level of safety.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • If the compound is in a solution, identify all solvents and solutes present. The disposal route will be determined by the most hazardous component in the mixture.

Step 2: Waste Collection and Labeling

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated, leak-proof, and chemically compatible waste container.

  • Clearly label the waste container with the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The approximate quantity of the waste

    • The date of accumulation

    • Your name, laboratory, and contact information

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

Step 4: Arrange for Chemical Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous chemical waste.

  • Follow all institutional procedures for waste manifest and handover.

Alternative Consideration for Non-Hazardous Disposal (Expert Consultation Required):

While treating this compound as hazardous waste is the most prudent approach, some institutions may permit the disposal of well-characterized, non-hazardous chemicals down the sanitary sewer.[5] Polyethylene glycol and its derivatives are often considered suitable for this disposal method. However, due to the presence of the Cbz group and the lack of comprehensive toxicological data for the entire molecule, sewer disposal is not recommended without a thorough risk assessment and explicit approval from your EHS department.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check treat_as_hazardous Treat as Hazardous Chemical Waste sds_check->treat_as_hazardous No non_hazardous_path Assess hazards of components (PEG and Cbz group) sds_check->non_hazardous_path Yes collect_label Collect in a labeled, sealed container treat_as_hazardous->collect_label peg_assessment PEG is generally non-hazardous and biodegradable non_hazardous_path->peg_assessment cbz_assessment Cbz group has potential hazards; full toxicological data is unavailable non_hazardous_path->cbz_assessment consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department peg_assessment->consult_ehs cbz_assessment->consult_ehs ehs_approval Does EHS approve non-hazardous disposal? consult_ehs->ehs_approval ehs_approval->treat_as_hazardous No sewer_disposal Follow EHS guidelines for sanitary sewer disposal ehs_approval->sewer_disposal Yes end End of Disposal Process sewer_disposal->end store Store in designated satellite accumulation area collect_label->store pickup Arrange for EHS waste pickup store->pickup pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Cbz-NH-peg10-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, storage, and disposal of Cbz-NH-peg10-CH2cooh, ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards and information from similar compounds.

Protection Type Required PPE Specifications and Remarks
Eye Protection Chemical safety gogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Common chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use and change them frequently.
Body Protection Laboratory coatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required under normal useWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[2] If significant aerosolization is expected, a respirator may be necessary.
Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, store the compound desiccated at -20°C for long-term stability, and protect it from light.[1]

  • Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.

Preparation of Solutions:

  • Due to its viscous nature, this compound can be difficult to weigh and dispense directly. It is recommended to prepare a stock solution.

  • Use a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • To minimize exposure to air and moisture, handle the stock solution under an inert gas like argon or nitrogen.

Experimental Use:

  • All handling of the compound and its solutions should be performed in a well-ventilated chemical fume hood.

  • Avoid contact with strong oxidizing agents.

  • Use non-amine-containing buffers if the carboxylic acid moiety is to be used in subsequent reactions.

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In case of skin contact: Wash off immediately with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Plan

Waste Characterization:

  • As the toxicological properties are not fully known, this compound and its waste should be treated as chemical waste.

Disposal Procedure:

  • Collect all waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, gloves), and reaction mixtures, in a designated and clearly labeled chemical waste container.

  • If a spill occurs, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it in the chemical waste container.

  • Ensure the waste container is tightly sealed and stored in a designated secondary containment area.

  • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the procedural steps for handling and disposal of this compound.

G Figure 1: Handling Protocol for this compound cluster_storage Storage and Preparation cluster_handling Experimental Handling storage Store at -20°C, protect from light equilibrate Equilibrate to room temperature storage->equilibrate prepare Prepare stock solution in DMSO or DMF under inert gas equilibrate->prepare ppe Don appropriate PPE (goggles, gloves, lab coat) prepare->ppe Begin Handling hood Work in a chemical fume hood ppe->hood dispense Dispense stock solution hood->dispense reaction Perform experiment dispense->reaction

Caption: A workflow for the proper storage, preparation, and handling of this compound.

G Figure 2: Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_disposal Final Disposal collect_liquid Collect liquid waste (unused solutions, etc.) waste_container Designated Chemical Waste Container collect_liquid->waste_container collect_solid Collect solid waste (contaminated consumables) collect_solid->waste_container seal Seal container tightly waste_container->seal Proceed to Disposal store Store in secondary containment seal->store dispose Dispose via institutional hazardous waste program store->dispose

Caption: A step-by-step guide for the safe collection and disposal of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.